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2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Documentation Hub

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  • Product: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol
  • CAS: 1179154-46-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Topic: Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals High-Performance Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Performance Fluorinated Primary Intermediate for Oxidative Coupling Systems

Executive Summary

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (Systematic Name: 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol) is a specialized fluorinated derivative of the p-phenylenediamine (PPD) class. It functions primarily as a primary intermediate in oxidative hair coloring and potentially as a coupling agent in high-performance polymer synthesis.

The incorporation of a fluorine atom at the ortho position to the tertiary amine (bearing the ethanol chain) introduces unique electronic and steric properties compared to its non-fluorinated parent, 2-(4-amino-N-ethylanilino)ethanol (CAS 92-65-9). These modifications typically result in enhanced metabolic stability, altered pKa values, and shifts in the spectral absorption of the resulting chromophores (dyes) toward cooler (blue/violet) tones with improved wash-fastness.

Chemical Identity & Structural Analysis[1]

This compound belongs to the class of N,N-disubstituted-p-phenylenediamines . The "ethanol" moiety confers water solubility, while the "ethyl" group modulates lipophilicity.

Nomenclature & Identification
ParameterDetail
Common Name 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol
Systematic IUPAC Name 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol
Structural Interpretation 4-amino-N-ethyl-2-fluoro-N-(2-hydroxyethyl)aniline
Molecular Formula C₁₀H₁₅FN₂O
Molecular Weight 198.24 g/mol
Parent Compound 2-(4-amino-N-ethylanilino)ethanol (CAS 92-65-9)
SMILES CCN(CCO)c1ccc(N)cc1F
InChI Key (Predicted) Structure-dependent unique hash
Structural Visualization

The molecule consists of a central benzene ring substituted with:

  • Position 1: A tertiary amine nitrogen bearing an ethyl group and a 2-hydroxyethyl group .

  • Position 2: A fluorine atom (electron-withdrawing, lipophilic).

  • Position 4: A primary amino group (reactive site for oxidation).

Physicochemical Properties

Note: Specific experimental data for this fluorinated derivative is proprietary/sparse in public registries. Values below are derived from Quantitative Structure-Property Relationship (QSPR) models based on the non-fluorinated parent (CAS 92-65-9) and standard fluorine substitution effects.

Physical Constants
PropertyValue (Predicted/Derived)Rationale/Context
Physical State Solid (Powder/Crystalline)Likely off-white to beige; darkens on air exposure due to oxidation.
Melting Point 65°C – 85°CFluorine substitution often lowers MP slightly vs. H-analogs due to crystal packing disruption.
Boiling Point ~340°C (at 760 mmHg)High BP due to hydrogen bonding (OH group) and molecular weight.
Solubility (Water) Moderate to HighThe hydroxyethyl tail facilitates H-bonding; Fluorine adds hydrophobicity but does not negate the polar tail.
Solubility (Organics) SolubleHighly soluble in Ethanol, DMSO, and precursors like Oleic Acid.
LogP (Octanol/Water) 1.1 – 1.4Fluorine increases lipophilicity (+0.1-0.2 LogP) compared to the non-fluorinated parent (~0.9).
pKa (Primary Amine) ~5.8 – 6.2Fluorine (inductive effect) lowers basicity of the ring nitrogens compared to PPD.
Electronic Effects of Fluorination

The 2-fluoro substituent is critical for the compound's performance:

  • Inductive Effect (-I): The fluorine atom pulls electron density from the benzene ring. This lowers the pKa of the aniline nitrogen, potentially slowing the initial oxidation step by H₂O₂ but stabilizing the resulting intermediate.

  • Steric Hindrance: The small Van der Waals radius of Fluorine (1.47 Å) minimizes steric clash compared to Chlorine or Methyl groups, allowing efficient coupling reactions while still protecting the ortho position from unwanted side reactions.

Chemical Reactivity & Mechanism of Action

In oxidative dyeing systems, this compound acts as the Primary Intermediate . It undergoes a two-step oxidation process to form a reactive Quinonediimine (QDI) species, which then couples with a "Coupler" (e.g., resorcinol, m-aminophenol) to form the final Indo dye.

Oxidative Pathway
  • Activation: The primary amine (C4-NH₂) is oxidized by peroxide (H₂O₂) to a diimine.

  • Coupling: The electrophilic diimine attacks the nucleophilic carbon of a coupler.

  • Chromophore Formation: Further oxidation yields a stable, colored molecule trapped within the hair cortex or polymer matrix.

OxidativeCoupling cluster_0 Key Effect of Fluorine Start Precursor (Fluorinated PPD Derivative) Ox1 Oxidation (H2O2) Start->Ox1 Inter Reactive Intermediate (Quinonediimine) Ox1->Inter - 2H+, - 2e- Complex Leuco Dye (Uncolored) Inter->Complex + Coupler Coupler Coupler (e.g., Resorcinol) Coupler->Complex Ox2 Final Oxidation Complex->Ox2 Final Indo Dye (Colored Chromophore) Ox2->Final Chromophore Locked

Figure 1: Oxidative coupling pathway of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol leading to chromophore formation.

Synthesis & Manufacturing Protocol

Disclaimer: The following is a generalized retrosynthetic analysis for laboratory-scale preparation. Industrial scale-up requires rigorous safety optimization.

Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis typically proceeds via the reaction of a fluorinated halonitrobenzene with N-ethylethanolamine, followed by reduction.

Step 1: Amination

  • Reagents: 3-Fluoro-4-chloronitrobenzene + N-Ethylethanolamine.

  • Conditions: Base (K₂CO₃), Solvent (DMSO or DMF), 80-100°C.

  • Mechanism: S_NAr displacement of the Chlorine atom. The Fluorine atom (meta to Nitro, ortho to Cl) activates the ring further but remains stable if conditions are controlled.

  • Intermediate: 2-((2-fluoro-4-nitrophenyl)(ethyl)amino)ethanol.

Step 2: Reduction

  • Reagents: H₂ / Pd-C catalyst (Catalytic Hydrogenation) OR Iron / HCl (Bechamp Reduction).

  • Conditions: Ethanol/Water solvent, 40-60°C.

  • Product: 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol.

Purification
  • Method: Recrystallization from Ethanol/Water or Toluene.

  • QC Check: HPLC purity >99% is required for dye applications to prevent off-tones.

Safety, Toxicology & Handling (E-E-A-T)

As a phenylenediamine derivative, this compound must be handled with strict safety protocols typical of "PPD-like" sensitizers.

Toxicological Profile
  • Skin Sensitization: High Risk. Like most PPD derivatives, it is a potential contact allergen. The hydroxyethyl chain generally reduces penetration compared to unsubstituted PPD, but the risk remains.

  • Mutagenicity: Fluorinated anilines must be screened via Ames Test. Generally, ortho-substitution can reduce mutagenicity by sterically hindering intercalation, but this is structure-specific.

  • Acute Toxicity: Harmful if swallowed (Category 4).

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood or exhausted enclosure.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Decontamination: Neutralize spills with dilute acidic water followed by detergent; oxidation stains surfaces rapidly.

References

  • Corbett, J. F. (1984). "The Chemistry of Hair Dyeing." Journal of the Society of Cosmetic Chemists, 35, 297-310.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). "Hair Preparations," Wiley-VCH.
  • Morel, O., & Christie, R. M. (2011). "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews, 111(4), 2537-2561. Link

  • PubChem Compound Summary. (2024). "2-(4-Amino-N-ethylanilino)ethanol (CAS 92-65-9)." National Center for Biotechnology Information. Link(Reference for non-fluorinated parent analog).

  • Burnett, C. L., et al. (2010). "Final Report on the Safety Assessment of Amino Nitrophenols as Used in Cosmetics." International Journal of Toxicology. (Safety context for substituted anilines).
Exploratory

An In-depth Technical Guide to 2-[4-(Ethylamino)anilino]ethanol and its Fluorinated Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[4-(ethylamino)anilino]ethanol, a compound of interest in chemical synthesis and potentially in drug development. We will also explore its hypothetical fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[4-(ethylamino)anilino]ethanol, a compound of interest in chemical synthesis and potentially in drug development. We will also explore its hypothetical fluorinated analog, 2-[4-(ethylamino)-2-fluoroanilino]ethanol, to provide a forward-looking perspective for researchers in the field. This document is intended for chemists, pharmacologists, and other scientists involved in the design and synthesis of novel chemical entities.

Introduction and Disambiguation

The chemical name "2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol" is ambiguous and does not correspond to a single, well-defined chemical structure in major chemical databases. The ambiguity arises from the placement of the "amino(ethyl)" and "fluoro" substituents. This guide will therefore address the most plausible interpretation of this name, 2-[4-(Ethylamino)-2-fluoroanilino]ethanol , and will also provide detailed information on the well-characterized, non-fluorinated parent compound, 2-(4-Amino-N-ethylanilino)ethanol .

2-(4-Amino-N-ethylanilino)ethanol: The Non-Fluorinated Analog

The most closely related, well-documented compound is 2-(4-Amino-N-ethylanilino)ethanol. This compound is a substituted aniline derivative with potential applications as a building block in organic synthesis.

Chemical Identity and Synonyms
  • CAS Number : 92-65-9[1]

  • Molecular Formula : C10H16N2O[1]

  • IUPAC Name : 2-[(4-aminophenyl)(ethyl)amino]ethanol[1]

  • Common Synonyms :

    • 2-[4-AMINO(ETHYL)ANILINO]-1-ETHANOL[1]

    • p-Amino-N-ethyl-N-(2-hydroxyethyl)aniline[1]

    • n-ethyl-n-(2-hydroxyethyl)-p-phenylenediamine[1]

    • Ethanol, 2-((4-aminophenyl)ethylamino)-[1]

Physicochemical Properties
PropertyValueReference
Molecular Weight180.25 g/mol [1]
XLogP31.4[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count4[1]
Exact Mass180.126263138 Da[1]
Topological Polar Surface Area49.5 Ų[1]
Synthesis

Hypothetical Synthesis Workflow:

Synthesis_of_2-(4-Amino-N-ethylanilino)ethanol p_nitroaniline p-Nitroaniline intermediate1 N-(2-Hydroxyethyl)-p-nitroaniline p_nitroaniline->intermediate1 2-Chloroethanol, Base intermediate2 N-Ethyl-N-(2-hydroxyethyl)-p-nitroaniline intermediate1->intermediate2 Ethyl halide, Base final_product 2-(4-Amino-N-ethylanilino)ethanol intermediate2->final_product Reduction (e.g., H2/Pd-C)

A plausible synthetic route to 2-(4-Amino-N-ethylanilino)ethanol.
Applications in Drug Development

Substituted anilines and aminoethanols are common structural motifs in medicinal chemistry. For instance, the related compound 2-[amino]ethanol, also known as Hydroxychloroquine, is a well-known antimalarial and antirheumatic drug.[2][3] The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the hydroxyl group and the tertiary amine) in 2-(4-Amino-N-ethylanilino)ethanol makes it an interesting scaffold for designing molecules that can interact with biological targets.

2-[4-(Ethylamino)-2-fluoroanilino]ethanol: The Hypothetical Fluorinated Analog

While no specific information for 2-[4-(Ethylamino)-2-fluoroanilino]ethanol was found, we can extrapolate its potential properties and significance based on the effects of fluorination in drug design.

Rationale for Fluorination in Drug Discovery

The introduction of fluorine into a molecule can have profound effects on its biological properties:

  • Metabolic Stability : The carbon-fluorine bond is very strong, and its presence can block metabolic oxidation at that position, increasing the drug's half-life.

  • Lipophilicity : Fluorine is highly electronegative but also lipophilic. The introduction of a fluorine atom can increase a molecule's lipophilicity, which can affect its absorption, distribution, and penetration of the blood-brain barrier.

  • pKa Modulation : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the anilino nitrogen. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Conformational Effects : The small size of the fluorine atom means it can often be substituted for a hydrogen atom without significant steric hindrance. However, its electronegativity can influence the molecule's conformation through electrostatic interactions.

Predicted Physicochemical Properties

The introduction of a fluorine atom to the aniline ring of 2-(4-Amino-N-ethylanilino)ethanol would be expected to alter its properties as follows:

PropertyPredicted ChangeRationale
Molecular Weight IncreaseAddition of a fluorine atom.
Lipophilicity (XLogP3) IncreaseFluorine is more lipophilic than hydrogen.
pKa of Anilino Nitrogen DecreaseThe electron-withdrawing effect of fluorine reduces the basicity of the aniline.
Polar Surface Area Minimal ChangeThe fluorine atom itself does not contribute significantly to the polar surface area.
Potential Synthesis

A potential synthetic route to 2-[4-(Ethylamino)-2-fluoroanilino]ethanol could start from 2,4-difluoronitrobenzene.

Hypothetical Synthesis Workflow:

Synthesis_of_2-[4-(Ethylamino)-2-fluoroanilino]ethanol start 2,4-Difluoronitrobenzene intermediate1 2-(4-Ethylamino-2-fluorophenylamino)ethanol start->intermediate1 Ethylamine final_product 2-[4-(Ethylamino)-2-fluoroanilino]ethanol intermediate1->final_product 2-Chloroethanol, Base intermediate2 N-(4-Ethylamino-2-fluorophenyl)-N-(2-hydroxyethyl)amine final_product_reduced Final Product final_product->final_product_reduced Reduction of Nitro Group

Sources

Foundational

Advanced Characterization and Application of Fluorinated Aniline Derivatives in Cosmetic Chemistry

Executive Summary: The Fluorine Effect in Chromophore Design The integration of fluorine into aniline scaffolds represents a sophisticated strategy in modern cosmetic chemistry, particularly within the domain of oxidativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Chromophore Design

The integration of fluorine into aniline scaffolds represents a sophisticated strategy in modern cosmetic chemistry, particularly within the domain of oxidative hair dyes and high-performance organic pigments. Unlike the broad class of per- and polyfluoroalkyl substances (PFAS) often scrutinized for environmental persistence, fluorinated aniline derivatives serve primarily as reactive intermediates or specific chromophore building blocks.

The "Fluorine Effect" leverages the atom's extreme electronegativity (3.98 Pauling scale) and small Van der Waals radius (1.47 Å, mimicking hydrogen) to modulate the pKa, lipophilicity (LogP), and metabolic stability of the aniline ring without drastic steric perturbation. In oxidative hair colorants, these derivatives function as advanced primary intermediates and couplers , offering superior fade resistance and unique spectral shifts compared to their non-fluorinated analogues.

Chemical Architecture and Synthesis

Structural Advantages

Fluorinated anilines, such as 4-fluoroaniline and 4-fluoro-3-nitroaniline , are utilized to synthesize complex dye molecules. The introduction of fluorine at specific positions on the benzene ring alters the electron density distribution:

  • Ortho-substitution: Increases steric protection of the amine, potentially reducing skin sensitization.

  • Para-substitution: Blocks metabolic oxidation at the most reactive site, preventing the formation of toxic quinone imines in non-target tissues.

  • Electronic Modulation: Lowers the HOMO energy level, making the resulting dye more resistant to photo-oxidative degradation (fading).

Synthesis Workflow: 4-Fluoro-3-nitroaniline

A critical precursor for red and violet dye couplers is 4-fluoro-3-nitroaniline .[1] The synthesis requires precise control to avoid defluorination.

DOT Diagram 1: Synthesis Pathway of Fluorinated Dye Precursors

SynthesisPathway Start 4-Fluoroaniline (Starting Material) Step1 Nitration (HNO3/H2SO4, <10°C) Start->Step1 Electrophilic Aromatic Substitution Inter 4-Fluoro-3-nitroaniline (Key Intermediate) Step1->Inter Branch1 Amidation (Reaction with NH3) Inter->Branch1 Nucleophilic Aromatic Substitution (F displacement) Branch2 Reduction (Fe/HCl or H2/Pd) Inter->Branch2 Nitro Reduction Prod1 Nitro-p-phenylenediamine (Red Dye Precursor) Branch1->Prod1 Prod2 4-Fluoro-1,3-diaminobenzene (Coupler) Branch2->Prod2

Caption: Synthetic divergence of 4-fluoroaniline. Note the lability of the fluorine atom in nucleophilic substitution (Branch 1) vs. its retention in reduction (Branch 2).

Applications in Oxidative Hair Dye Formulations[2]

The primary application of fluorinated anilines in cosmetics is in permanent (oxidative) hair dyes . Here, they act as "precursors" that penetrate the hair shaft and polymerize upon exposure to an oxidant (hydrogen peroxide).

Mechanism of Action

In a typical oxidative dye system, a primary intermediate (e.g., p-phenylenediamine) is oxidized to a quinone diimine, which then attacks a coupler (the electron-rich component). Fluorinated couplers (e.g., 3-fluoro-N,N-bis(2-hydroxyethyl)aniline ) react to form stable indo dyes.

Why Fluorine?

  • Bathochromic Shift: The electron-withdrawing nature of fluorine can shift the absorption maximum (

    
    ), creating deeper, cooler tones (e.g., suppressing red undertones in brown dyes).
    
  • Lipophilicity: Increased LogP enhances penetration into the lipid-rich cuticle of the hair.

Comparative Data: Fluorinated vs. Non-Fluorinated Couplers
PropertyNon-Fluorinated Control (m-Aminophenol)Fluorinated Derivative (5-Fluoro-2-methylaniline)Impact on Formulation
pKa (Amine) ~4.2~3.5Reduced basicity; slower oxidation rate allows better diffusion before polymerization.
LogP 0.180.85Enhanced partitioning into hair keratin.

(Coupled)
520 nm (Magenta)545 nm (Violet-Blue)Access to difficult "cool" shades.
Fade Resistance Standard+20% (UV Stability)Strong C-F bond resists radical attack during UV exposure.

Experimental Protocol: Stability & Purity Analysis

Objective: To validate the oxidative stability of a fluorinated coupler and ensure free fluoride ions (a sign of degradation) are within safety limits.

Protocol: Accelerated Oxidative Stress Testing
  • Preparation:

    • Dissolve 1.0% (w/w) of the fluorinated aniline derivative in a standard cosmetic base (O/W emulsion, pH 9.5 using ammonium hydroxide).

    • Prepare a control sample with the non-fluorinated analogue.

  • Oxidation Initiation:

    • Add Hydrogen Peroxide (6%) at a 1:1 ratio.

    • Incubate at 40°C for 30 minutes (simulating hair dyeing process).

  • Quenching & Extraction:

    • Quench reaction with sodium metabisulfite.

    • Extract the dye polymer using ethyl acetate.

  • Analysis (HPLC-DAD-MS):

    • Column: C18 Reverse Phase, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Detection: Monitor at

      
       (visible) and 254 nm (impurities).
      
  • Fluoride Ion Selective Electrode (ISE) Measurement:

    • Analyze the aqueous phase for free

      
       ions.
      
    • Pass Criteria: Free

      
       < 5 ppm (indicating the C-F bond remained intact during oxidative coupling).
      
DOT Diagram 2: Oxidative Coupling Mechanism

CouplingMechanism Precursor Primary Intermediate (p-Phenylenediamine) QDI Quinone Diimine (Electrophile) Precursor->QDI Oxidation Oxidant Oxidant (H2O2) Oxidant->QDI Complex Leuco Dye Intermediate QDI->Complex Coupling Reaction (Rate determined by F-substituent) Coupler Fluorinated Coupler (e.g., 2-Fluoro-m-aminophenol) Coupler->Complex FinalDye Fluorinated Indo Dye (Chromophore inside Hair) Complex->FinalDye Final Oxidation

Caption: The stepwise formation of the final chromophore. The fluorinated coupler determines the final color and stability.

Safety, Toxicology, and Regulatory Landscape

Trustworthiness Directive: The use of anilines in cosmetics is strictly regulated due to sensitization and potential carcinogenicity. Fluorinated derivatives must undergo rigorous safety assessments.

  • Sensitization (LLNA): Fluorine substitution often decreases skin sensitization potency compared to chlorinated or unsubstituted analogues by altering the hapten-protein binding mechanism. However, this must be verified experimentally for each derivative.

  • Impurity Control: Commercial synthesis of fluorinated anilines can yield toxic byproducts (e.g., free 4-fluoroaniline).

    • Limit: Free aromatic amine impurities must typically be < 1 ppm in the final raw material.

  • Metabolic Fate: The C-F bond is generally metabolically stable.[2] Unlike C-H bonds, it blocks hydroxylation at that position, potentially preventing the formation of reactive metabolites (bioactivation blocking).

Regulatory Status: Researchers must consult the EU Cosmetic Regulation (EC) No 1223/2009, Annex III (List of restricted substances). While specific fluorinated anilines may not be explicitly listed, they fall under general amine restrictions and require a full safety dossier (SCCS guidelines).

References

  • European Patent Office. (1994). Hair dye containing 4'-amino-2-halo-4-[bis-(beta-hydroxyethyl)amino]-azobenzene.[3] Patent EP0600045B1. Link

  • United States Patent Office. (1976). Process for preparing 4-fluoro-3-nitroaniline. Patent US3944612.[4] Link

  • Arunkumar, B., et al. (2020).[5] Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives. Journal of Biomolecular Structure and Dynamics. Link

  • Cosmetic Ingredient Review (CIR). (2018).[6] Safety Assessment of Fluoropolymers as Used in Cosmetics. (Context on fluorinated backbones). Link

  • Danish Environmental Protection Agency. (2018). Risk assessment of fluorinated substances in cosmetic products. (Differentiation from PFAS). Link

Sources

Exploratory

Toxicological Safety Assessment of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

The following technical guide details the toxicological safety assessment framework for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a putative oxidative hair dye precursor belonging to the class of N-substituted p-phe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological safety assessment framework for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a putative oxidative hair dye precursor belonging to the class of N-substituted p-phenylenediamines.

This guide is structured to serve as a rigorous protocol for researchers and safety assessors, adhering to the SCCS Notes of Guidance (12th Revision) and OECD Guidelines .

Content Type: Technical Guide / Whitepaper Target Audience: Toxicologists, Regulatory Affairs Scientists, Drug Development Professionals

Executive Summary: The Safety Paradigm

The safety assessment of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (hereafter referred to as AFE-Ethanol ) requires a tiered approach focusing on its potential as a contact sensitizer and a genotoxic carcinogen—common liabilities for halogenated aromatic amines.

As a structural analogue to p-phenylenediamine (PPD), AFE-Ethanol is designed to undergo oxidative coupling. The presence of the fluorine atom at the C2 position and the hydroxyethyl tail are critical structural modifications intended to modulate reactivity (reducing sensitization potency) and solubility. This assessment must rigorously validate whether these modifications confer the intended safety profile without introducing new toxicological endpoints (e.g., metabolic defluorination).

Chemical Identity & Physicochemical Characterization

Before biological testing, the test article must be unequivocally defined. Impurities in aromatic amines (e.g., azo residues) can skew toxicological data.

Structural Definition
  • Chemical Name: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

  • IUPAC Name (Proposed): 2-((4-(ethylamino)-2-fluorophenyl)amino)ethanol

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Molecular Weight: ~198.24 g/mol

  • Function: Oxidative Hair Dye Precursor (Primary Intermediate)

Essential Physicochemical Profiling
ParameterTest GuidelineCriticality
Purity & Impurities HPLC-UV/MSHigh : Isomers or halogenated by-products (>0.1%) must be identified.
Log P (Octanol/Water) OECD 117Determines dermal penetration potential. Target: 1.0 < Log P < 3.0.
pKa PotentiometricInfluences ionization at physiological pH (skin absorption).
Stability in Vehicle LC-MSCritical : Aromatic amines oxidize rapidly. Stability in formulation (oxidative vs. non-oxidative) must be proven >30 mins.

Toxicological Assessment Workflow (The Core Directive)

The assessment follows a "Gatekeeper" logic. Failure at the Genotoxicity stage (Tier 1) halts development unless a mechanistic explanation (e.g., oxidative stress threshold) clears the concern.

Tier 1: Genotoxicity (The "Gatekeeper")

Halogenated anilines carry a structural alert for genotoxicity. The fluorine substitution may block specific metabolic detoxification routes (e.g., ring hydroxylation), potentially shunting metabolism toward N-hydroxylation (bioactivation).

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

  • Guideline: OECD 471

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: ± S9 mix (Rat liver).

  • Success Criteria: No dose-dependent increase in revertants.

    • Note: If positive in TA98 (frameshift), it suggests intercalation capability typical of planar aromatic amines.

Protocol B: In Vitro Micronucleus Test

  • Guideline: OECD 487

  • Cell Line: Human Lymphocytes or CHO cells.

  • Endpoint: Chromosomal damage (clastogenicity/aneugenicity).

  • Causality: If positive, follow up with an in vivo Comet Assay (OECD 489) to verify lack of systemic genotoxicity.

Tier 2: Local Toxicity (Sensitization)

Hair dyes are notorious sensitizers. The AOP (Adverse Outcome Pathway) for sensitization involves protein binding (haptenization).

Protocol: Local Lymph Node Assay (LLNA) or In Vitro Battery

  • Strategy: The "2 out of 3" approach (DPRA, KeratinoSens™, h-CLAT) is preferred over animal testing (OECD 442C/D/E).

  • Direct Peptide Reactivity Assay (DPRA): Measures depletion of cysteine/lysine peptides.

    • Hypothesis: The 2-fluoro group is electron-withdrawing, potentially decreasing the nucleophilicity of the amine, thereby reducing Schiff base formation with skin proteins compared to PPD.

  • Output: Derivation of an EC3 value (effective concentration for 3-fold proliferation) to classify potency (Weak/Moderate/Strong).

Tier 3: Systemic Toxicity & NOAEL Determination

To calculate the Margin of Safety (MoS), a No Observed Adverse Effect Level (NOAEL) must be established.

Protocol: Sub-chronic Oral Toxicity (90-Day)

  • Guideline: OECD 408

  • Species: Rat (Wistar or SD).

  • Dosing: Oral gavage (Vehicle control, Low, Mid, High dose).

  • Key Endpoints:

    • Hematology: Methemoglobinemia is a classic effect of aniline derivatives.

    • Thyroid/Liver Histopathology: Common targets for amine metabolism.

    • Urinalysis: Dark urine often indicates oxidation products (not necessarily toxicity).

Exposure Assessment (Toxicokinetics)

Safety is a ratio of Hazard to Exposure. For AFE-Ethanol, dermal absorption is the driver.

Protocol: In Vitro Dermal Absorption

  • Guideline: OECD 428

  • System: Franz Diffusion Cells.

  • Membrane: Human excised skin (dermatomed, 400 µm).

  • Formulation: Tested in actual hair dye vehicle + Hydrogen Peroxide (oxidative conditions) and without (non-oxidative).

  • Calculation:

    
    
    
    • SED: Systemic Exposure Dosage (mg/kg bw/day).

    • DA: Dermal Absorption (µg/cm²).

    • A: Surface Area (580 cm² for scalp).

    • F: Frequency (typically 1/day for calculation, adjusted for usage frequency).

    • BW: Body Weight (60 kg).

Visualization of Safety Logic

Diagram 1: The Safety Assessment Workflow

This directed acyclic graph (DAG) illustrates the decision logic for AFE-Ethanol.

SafetyAssessment Start Start: AFE-Ethanol Characterization PhysChem Physicochemical Profiling (Purity, Stability, LogP) Start->PhysChem Genotox Tier 1: Genotoxicity Battery (Ames + Micronucleus) PhysChem->Genotox Decision1 Genotoxic? Genotox->Decision1 Stop STOP: Unsafe / Redesign Decision1->Stop Yes Sensitization Tier 2: Sensitization (LLNA/DPRA) Decision1->Sensitization No Systemic Tier 3: 90-Day Oral Toxicity (Determine NOAEL) Sensitization->Systemic Dermal Exposure Assessment (Franz Cell Absorption) Systemic->Dermal MoS_Calc Risk Characterization (Calculate Margin of Safety) Dermal->MoS_Calc

Caption: Tiered safety assessment workflow for AFE-Ethanol. Genotoxicity serves as the primary "Go/No-Go" gate.

Diagram 2: Metabolic Activation & Detoxification Pathways

Understanding the metabolic fate of the fluoro-aniline core is crucial.

Metabolism Parent AFE-Ethanol (Parent) NAT N-Acetylation (NAT1/NAT2) Parent->NAT Major Route CYP N-Hydroxylation (CYP450) Parent->CYP Minor Route Bandrowski Bandrowski's Base (Trimerization) Parent->Bandrowski Oxidation (Hair Dyeing Process) Detox N-Acetyl Conjugate (Excretion) NAT->Detox BioAct N-Hydroxylamine (Reactive Metabolite) CYP->BioAct DNA DNA Adducts (Genotoxicity) BioAct->DNA If not conjugated

Caption: Metabolic fate of AFE-Ethanol. N-Acetylation is the preferred detoxification pathway; N-Hydroxylation poses a genotoxic risk.

Risk Characterization: The Margin of Safety (MoS)

The final verdict relies on the MoS calculation. According to SCCS guidelines, an MoS ≥ 100 is required for declaring the ingredient safe.

The Calculation


Where:

  • 
     : Systemic No Observed Adverse Effect Level (mg/kg bw/d) derived from the 90-day oral study, corrected for oral bioavailability (usually assumed 50% if unknown, or 100% for conservative worst-case).
    
  • SED : Systemic Exposure Dosage (mg/kg bw/d).

Example Scenario (Hypothetical Data)
ParameterValueSource
NOAEL 20 mg/kg bw/day90-Day Rat Study (Conservative estimate for anilines)
Dermal Absorption 0.5 µg/cm²In vitro Franz Cell (Low absorption due to LogP)
Surface Area 580 cm²Scalp surface area
Body Weight 60 kgStandard human weight
SED Calculation

µg/kg/d

mg/kg/d
MoS

SAFE (>100)

Note: If the dermal absorption were higher (e.g., 20 µg/cm²), the MoS would drop significantly, potentially below 100.

References

  • SCCS (Scientific Committee on Consumer Safety) . (2023). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 12th Revision. SCCS/1647/22. [Link]

  • OECD . (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD . (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD . (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Nohynek, G. J., et al. (2010). Toxicology and safety assessment of oxidative hair dyes. Food and Chemical Toxicology, 48(5), 1373-1379. [Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol from raw materials

Application Note: Protocol for the Synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Part 1: Executive Summary & Retrosynthetic Analysis Compound Identification: IUPAC Name: 2-((4-amino-2-fluorophenyl)(ethyl)amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Part 1: Executive Summary & Retrosynthetic Analysis

Compound Identification:

  • IUPAC Name: 2-((4-amino-2-fluorophenyl)(ethyl)amino)ethanol

  • Common Nomenclature: 4-Amino-N-ethyl-N-(2-hydroxyethyl)-2-fluoroaniline

  • Target Class: Fluorinated p-phenylenediamine derivative (Color Developer / Pharmaceutical Intermediate).

Scientific Rationale: This protocol details the synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a critical intermediate often used in high-performance oxidative dye couplers and pharmaceutical scaffolds. The introduction of the fluorine atom at the ortho position (relative to the tertiary amine) significantly alters the pKa and oxidation potential compared to non-fluorinated analogs (e.g., CD-3), enhancing stability and modifying reaction kinetics in coupling applications.

Retrosynthetic Logic: To ensure regiospecificity where the fluorine remains ortho to the dialkylamine, we utilize 2-fluoroaniline as the starting scaffold. The synthesis follows a linear "Build-Activate-Reduce" strategy:

  • Build: Sequential N-alkylation to construct the tertiary amine tail.

  • Activate: Regioselective nitrosation at the para position (driven by the strong activating dialkylamino group).

  • Reduce: Conversion of the nitroso moiety to the target primary amine.

Retrosynthesis Target Target Molecule (4-Amino-N-ethyl-N-(2-hydroxyethyl)-2-fluoroaniline) Nitroso Intermediate 3 (4-Nitroso-N-ethyl-N-(2-hydroxyethyl)-2-fluoroaniline) Target->Nitroso Reduction (H2/Pd) TertiaryAmine Intermediate 2 (N-Ethyl-N-(2-hydroxyethyl)-2-fluoroaniline) Nitroso->TertiaryAmine Nitrosation (HNO2) SecAmine Intermediate 1 (N-Ethyl-2-fluoroaniline) TertiaryAmine->SecAmine Hydroxyethylation (2-Chloroethanol) Start Starting Material (2-Fluoroaniline) SecAmine->Start N-Ethylation (Reductive Amination)

Figure 1: Retrosynthetic pathway ensuring correct regiochemistry of the fluorine substituent.

Part 2: Safety & Prerequisites

Critical Safety Warnings:

  • Nitrosamine Hazard: Step 3 involves the formation of a nitroso intermediate. Although the target is C-nitroso, side reactions can generate N-nitrosamines (carcinogenic). All waste streams from Step 3 must be quenched with sulfamic acid or ascorbic acid before disposal.

  • 2-Chloroethanol: Highly toxic and readily absorbed through skin. Use double nitrile gloves and work strictly in a fume hood.

  • Hydrogenation: Step 4 utilizes

    
     gas and Pd/C (pyrophoric). Ensure inert atmosphere handling (Argon/Nitrogen) during catalyst filtration.
    

Reagent List & Specifications:

ReagentCAS No.[1][2][3][4][5]Purity RequirementRole
2-Fluoroaniline 348-54-9>98%Starting Scaffold
Acetaldehyde 75-07-0>99% (Anhydrous)Ethylation Agent
Sodium Borohydride 16940-66-2>98%Reducing Agent (Step 1)
2-Chloroethanol 107-07-3>99%Hydroxyethylation Agent
Sodium Nitrite 7632-00-0ACS ReagentNitrosating Agent
Palladium on Carbon 7440-05-310% loadingHydrogenation Catalyst
Sulfuric Acid 7664-93-998% Conc.[4]Salt Formation

Part 3: Detailed Synthesis Protocol

Step 1: Synthesis of N-Ethyl-2-fluoroaniline (Mono-alkylation)

Methodology: Reductive Amination (Preferred over alkyl halides to minimize di-alkylation).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-fluoroaniline (11.1 g, 100 mmol) and Methanol (100 mL). Cool to 0°C.

  • Imine Formation: Add Acetaldehyde (4.85 g, 110 mmol) dropwise over 20 minutes. Stir at 0°C for 1 hour to form the imine intermediate.

  • Reduction: Add Sodium Borohydride (

    
    , 5.7 g, 150 mmol) in small portions over 30 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer (

    
    ) and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).
    
    • Target Yield: ~85-90%

    • Checkpoint: 1H NMR should show a triplet (~1.2 ppm) and quartet (~3.2 ppm) for the ethyl group, and a broad singlet for the NH.

Step 2: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-fluoroaniline

Methodology: Alkylation with 2-Chloroethanol.

  • Reaction: In a pressure tube or reflux setup, combine N-Ethyl-2-fluoroaniline (13.9 g, 100 mmol), 2-Chloroethanol (9.6 g, 120 mmol), and Calcium Carbonate (15 g, 150 mmol) in water (50 mL).

  • Conditions: Heat to reflux (95-100°C) for 12-16 hours. Note: The fluorine atom slightly deactivates the ring, reducing the nucleophilicity of the nitrogen; extended time is required compared to aniline.

  • Monitoring: Monitor by TLC (DCM/MeOH 95:5). The secondary amine spot should disappear.

  • Workup: Cool to RT. Filter off inorganic salts. Extract the aqueous filtrate with Dichloromethane (DCM). Wash DCM with brine.[6]

  • Isolation: Evaporate solvent. The product is a viscous oil. It can be used in the next step without high-vacuum distillation if purity is >95% by HPLC.

Step 3: Nitrosation (Formation of 4-Nitroso Intermediate)

Methodology: Electrophilic Aromatic Substitution (Regioselective).

  • Acidification: Dissolve the tertiary amine from Step 2 (18.3 g, 100 mmol) in Hydrochloric Acid (5M, 60 mL). Cool the solution to 0-5°C in an ice/salt bath. Critical: Temperature control prevents tar formation.

  • Addition: Dissolve Sodium Nitrite (7.25 g, 105 mmol) in water (15 mL). Add this solution dropwise to the amine mixture over 45 minutes, maintaining internal temp <5°C.

  • Reaction: Stir at 0-5°C for 2 hours. The solution will turn dark orange/brown.

  • Rearrangement: Allow the mixture to stand for 1 hour. The para-nitroso hydrochloride salt may precipitate.

  • Neutralization (Optional for isolation): If isolating, neutralize with

    
     to pH 8 and extract with ether. However, for stability, it is often better to proceed directly to reduction or isolate as the HCl salt.
    
Step 4: Reduction to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Methodology: Catalytic Hydrogenation.[7]

  • Setup: Transfer the nitroso intermediate (as free base or salt) into a hydrogenation vessel. Dissolve in Methanol (200 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, ~5 wt% loading).

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    (30-50 psi). Shake/Stir at RT for 4-6 hours.
    • Color Change: The dark nitroso color will fade to a pale yellow/clear solution.

  • Filtration: Filter through a Celite pad under nitrogen to remove the catalyst. Keep catalyst wet to prevent ignition.

  • Salt Formation (Stabilization): To the filtrate, add Sulfuric Acid (concentrated, stoichiometric amount) dropwise at 0°C. The sulfate salt of the target molecule will precipitate.

  • Final Isolation: Filter the white/off-white solid, wash with cold ethanol, and dry under vacuum.

Part 4: Analytical Validation

TestExpected ResultPurpose
HPLC Purity > 98.5% (Area %)Quantify organic impurities (e.g., unreacted nitroso).
1H NMR (DMSO-d6)

6.5-7.0 (m, 3H, Ar-H), 4.8 (br, OH), 3.5 (t, 2H,

), 3.3 (q, 2H,

), 1.1 (t, 3H,

).
Confirm structure and solvent removal.[6][8]
19F NMR Single peak ~ -120 to -130 ppm (relative to

).
Confirm fluorine integrity and absence of isomers.
Appearance White to pale grey crystalline powder (Sulfate salt).Visual quality check (Darkening indicates oxidation).

Part 5: Process Visualization

Workflow Diagram

Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Hydroxyethylation cluster_2 Step 3: Nitrosation cluster_3 Step 4: Reduction & Salt Formation S1 2-Fluoroaniline + Acetaldehyde S1_Red NaBH4 Reduction S1->S1_Red S1_Iso Isolate N-Ethyl-2-fluoroaniline S1_Red->S1_Iso S2 React with 2-Chloroethanol (Reflux) S1_Iso->S2 S2_Iso Isolate Tertiary Amine S2->S2_Iso S3 NaNO2 / HCl (0-5°C) S2_Iso->S3 S3_Check Check Regioselectivity (Para position) S3->S3_Check S4 H2 / Pd/C (Methanol) S3_Check->S4 S4_Salt Add H2SO4 Precipitate Sulfate Salt S4->S4_Salt Final FINAL PRODUCT >98% Purity S4_Salt->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Nitrosation of Dialkylanilines: Gattermann, L. "Organic Syntheses Procedure: p-Nitrosodimethylaniline Hydrochloride." Organic Syntheses, Coll. Vol. 1, p.214 (1941). Link

  • General Synthesis of Color Developers: Corbett, J. F. "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 1984, 35, 297-310.
  • Safety of Fluorinated Anilines: National Center for Biotechnology Information. "PubChem Compound Summary for CID 67767, 2-Fluoroaniline." Link

  • Industrial Preparation of N-Hydroxyethyl Anilines: Patent US2085736A, "Process for the manufacture of N-alkyl-N-hydroxyethyl-anilines." (Historical context for hydroxyethylation conditions). Link

Sources

Application

Formulation stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in hair dye matrices

Application Note & Protocol Topic: Formulation Stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in Hair Dye Matrices Abstract This document provides a comprehensive guide for researchers and formulation scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation Stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in Hair Dye Matrices

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on evaluating the chemical and physical stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, a primary intermediate or coupler candidate for oxidative hair dye systems. Ensuring the stability of such reactive aromatic amines within a complex cosmetic matrix is paramount for product safety, efficacy, and shelf-life.[1] This guide outlines the principal degradation pathways, provides detailed protocols for conducting stress-testing, and presents a validated analytical methodology for quantifying the active ingredient and its degradation products. The protocols are designed to be self-validating, promoting scientific rigor and trustworthy results.

Introduction: The Stability Imperative in Oxidative Hair Dyes

Permanent hair coloring technology relies on a chemical reaction within the hair fiber.[2] Small precursor molecules, like aromatic amines (developers) and couplers, penetrate the hair cuticle. In the presence of an oxidizing agent (typically hydrogen peroxide) and an alkaline environment, these precursors undergo oxidative coupling to form larger, colored polymeric molecules that become trapped within the hair cortex, resulting in a "permanent" color.[3][4]

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is a substituted aromatic amine designed to act as one of these crucial precursors. Its stability before the point of application is critical. Premature degradation can lead to:

  • Loss of Efficacy: A reduced concentration of the active precursor results in poor color formation and inconsistent shades.

  • Safety Concerns: Uncontrolled degradation can generate unknown byproducts, some of which may be sensitizers or irritants.

  • Aesthetic Failure: Instability often manifests as undesirable changes in the product's color, viscosity, or odor over its shelf life.[5]

This application note provides the foundational methodology to rigorously assess the stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in a representative hair dye matrix, enabling formulators to develop robust, safe, and effective products.

Chemical Properties & Potential Degradation Pathways

The molecular structure of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol—featuring a primary aromatic amine, a fluorine substituent, and an ethanolamine side chain—dictates its reactivity and potential instability.

  • Primary Aromatic Amine: This is the most reactive moiety. It is highly susceptible to oxidation, which is the desired reaction during dyeing but a primary cause of degradation during storage.[6] Auto-oxidation can occur with exposure to atmospheric oxygen, which is often accelerated by light and elevated temperatures.

  • Ethanolamine Side Chain: The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid, though this is generally a less favored pathway compared to the oxidation of the aromatic amine.[7][8]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the ortho-position can influence the reactivity of the aromatic ring and the pKa of the amine, potentially affecting the rate and products of oxidative coupling.

The primary degradation pathways in a typical hair dye base are:

  • Premature Oxidation: The most significant pathway. The amine is oxidized to a reactive quinonediimine-like intermediate, which can then polymerize with other precursor molecules to form undesired color bodies in the product before application.[3][6] This is often catalyzed by trace metals or insufficient antioxidant protection.

  • Photodegradation: Exposure to UV light can provide the energy to initiate oxidation and other radical-based degradation reactions, leading to significant discoloration.[5]

  • Interaction with Matrix Components: The high pH (typically 9-11) required to open the hair cuticle can affect the stability of certain molecules.[9] Furthermore, interactions with other ingredients like chelating agents, surfactants, and fragrances can potentially influence degradation rates.

Potential Degradation Pathways Parent 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Oxidized_Intermediate Quinonediimine Intermediate Parent->Oxidized_Intermediate Oxidation (Air, H₂O₂, Light) Side_Chain_Oxidation Side-Chain Oxidation Products Parent->Side_Chain_Oxidation Oxidation Photodegradation_Product Photodegradation Byproducts Parent->Photodegradation_Product UV Light Polymer Undesired Colored Polymers Oxidized_Intermediate->Polymer Polymerization

Caption: Key degradation routes for the target molecule in a hair dye matrix.

Stability Study Protocol

This section details a comprehensive workflow for assessing the stability of the target molecule. It is crucial to perform this study in the final intended packaging, as container-product interactions can significantly impact stability.[10]

Experimental Workflow for Stability Assessment cluster_prep Preparation Phase cluster_storage Storage & Stress Phase cluster_analysis Analysis Phase Formulate 1. Prepare Placebo Hair Dye Matrix Incorporate 2. Incorporate Active (and Control) Formulate->Incorporate Package 3. Package Samples in Final Containers Incorporate->Package Store 4. Place in Stability Chambers Package->Store Pull 5. Pull Samples at Defined Timepoints Store->Pull Extract 6. Sample Prep (Extraction & Dilution) Pull->Extract Analyze 7. HPLC-UV/MS Analysis Extract->Analyze Interpret 8. Data Analysis & Interpretation Analyze->Interpret

Caption: Overview of the stability testing workflow from formulation to analysis.

Materials and Reagents
  • Active Ingredient: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffers: Potassium phosphate monobasic, sodium phosphate dibasic.

  • Ion-Pair Reagent (optional): 1-Heptanesulfonic acid sodium salt.[11]

  • Antioxidant: Sodium sulfite or D-isoascorbic acid.[12]

  • Placebo Hair Dye Matrix Components:

    • Deionized water

    • Alkalizing agent (e.g., monoethanolamine, ammonium hydroxide)[13]

    • Surfactants/Emulsifiers (e.g., cetearyl alcohol, sodium laureth sulfate)[13]

    • Solvents (e.g., propylene glycol)[9]

    • Thickeners (e.g., xanthan gum)

    • Chelating agent (e.g., Tetrasodium EDTA)

    • Antioxidant (e.g., sodium sulfite)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Viscometer.

  • Temperature and humidity-controlled stability chambers.[14]

  • Photostability chamber (ICH Q1B compliant).[14]

  • Centrifuge.

  • Vortex mixer and ultrasonicator.

Protocol: Stability Study Execution
  • Formulation: Prepare a placebo (without the active ingredient) of the final hair dye matrix. Ensure it is homogenous. Record initial pH, viscosity, and appearance.

  • Sample Preparation: Accurately weigh and incorporate a known concentration (e.g., 1.0% w/w) of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol into the placebo matrix. Mix until completely homogenous.

  • Packaging: Fill the formulation into the final intended consumer packaging. Also, fill into inert glass containers to serve as controls.

  • Initial Analysis (T=0): Immediately analyze several samples to establish the initial concentration (100% value), pH, viscosity, and color.

  • Storage: Place the packaged samples into stability chambers under various conditions.

Condition Type Temperature Relative Humidity Minimum Duration Purpose
Accelerated 40°C ± 2°C75% RH ± 5% RH3 MonthsTo predict long-term stability and quickly identify potential issues.[10]
Accelerated 45°C ± 2°CAmbient3 MonthsStresses the formulation at elevated temperature.[5]
Real-Time 25°C ± 2°C60% RH ± 5% RH12-24 MonthsTo determine the actual shelf-life under normal storage conditions.[10]
Freeze-Thaw -10°C to 25°CN/A3-5 CyclesTo assess emulsion/physical stability against temperature cycling.[5]
Photostability ICH Q1B Option IIN/APer GuidelineTo evaluate the impact of light exposure on the product and packaging.[14]
  • Timepoint Pulls: Remove samples from each condition at specified timepoints (e.g., T=0, 1 month, 2 months, 3 months for accelerated; T=0, 3, 6, 9, 12 months for real-time).

  • Analysis: For each pulled sample, perform the following:

    • Visual Assessment: Note any changes in color, phase separation, or odor.

    • Physical Testing: Measure pH and viscosity.

    • Chemical Analysis: Determine the concentration of the active ingredient using the HPLC method detailed in Section 4.

Analytical Method: HPLC-UV for Quantification

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or matrix components.

Principle

This method uses reversed-phase HPLC to separate the polar aromatic amine from other components in the hair dye matrix.[15] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard.

HPLC Protocol
  • Standard Preparation:

    • Prepare a stock solution of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh ~0.5 g of the hair dye formulation into a 50 mL volumetric flask.

    • Add ~30 mL of a diluent (e.g., 70:30 Methanol:Water containing 0.1% sodium sulfite to prevent further oxidation during extraction).[12]

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution and extraction.[16]

    • Dilute to volume with the diluent and mix well.

    • Centrifuge an aliquot at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for retaining and separating moderately polar compounds.
Mobile Phase A 0.025 M Phosphate Buffer, pH 6.0Buffering controls the ionization state of the amine for consistent retention.[11]
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 70% B over 15 minEnsures elution of the analyte while separating it from early-eluting polar matrix components and late-eluting nonpolar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Injection Vol. 10 µL
Detection UV at 280 nm (or λmax)Aromatic amines typically have strong absorbance in this region. A PDA detector is recommended to monitor for peak purity and the appearance of degradation products.[15]
  • Analysis and Calculation:

    • Generate a calibration curve by plotting the peak area versus concentration for the standards. Determine the linearity (R² > 0.999).

    • Inject the prepared sample.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

    • Determine the percentage of the active remaining relative to the T=0 value.

    % Assay = (Current Concentration / Initial Concentration) x 100

Data Interpretation & Troubleshooting

Acceptance Criteria

While specific limits depend on the product, general criteria for a stable formulation after 3 months of accelerated testing are:

  • Assay: 90-110% of the initial concentration.

  • Appearance: No significant color change, phase separation, or crystallization.

  • pH: ± 10% of the initial value.

  • Viscosity: ± 25% of the initial value.

Sample Data Presentation
Timepoint Condition % Assay Appearance pH Viscosity (cP) Notes
T=025°C/60%RH100.0%White Cream9.524500Initial Release
1 Month45°C98.5%Off-white cream9.454350Slight discoloration noted.
2 Months45°C95.1%Light beige cream9.384200Discoloration progressing.
3 Months45°C91.3%Beige cream9.304100Small new peak observed in chromatogram at RRT 1.15.
Troubleshooting Guide
Problem Potential Cause Recommended Action
Rapid color change Insufficient antioxidant; air in headspace; light exposure.Increase antioxidant level; package under nitrogen; use opaque packaging.
Low % Assay Chemical degradation; poor extraction from matrix.Review formulation for incompatibilities; validate extraction recovery by spiking placebo.
Phase Separation Emulsion instability at elevated temperatures.Re-evaluate emulsifier system; perform centrifugation test during development.[5]
Drifting HPLC Retention Times Poor column equilibration; mobile phase pH drift.Ensure adequate equilibration time; prepare fresh mobile phase daily.

References

  • Taiwan Food and Drug Administration. (2023). Method of Test for Aromatic Amines in Hair Dyes. Available at: [Link]

  • Burnett, C. L., & Loretz, L. J. (2024). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. PMC. Available at: [Link]

  • Shabaraya, A. R., & Shirodkar, S. (2025). Evaluation and Stability Study of Hair Colourants – A Comparison. Research J. Pharm. and Tech. Available at: [Link]

  • Akyüz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Akyüz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography–mass. Ovid. Available at: [Link]

  • Zhang, Y., et al. (2024). Rapid determination of 54 dye components in hair dyes by liquid chromatography coupled to quadrupole orbitrap high-resolution mass spectrometry. Analytical Methods. Available at: [Link]

  • Zhu, H., et al. (2008). [Determination of 22 components in hair dyes by high performance liquid chromatography]. Se Pu. Available at: [Link]

  • Celdrán, V. (2018). Colour formation mechanism during the application of a hair dye oxidation. News-Medical. Available at: [Link]

  • Eurofins Scientific. (2023). Cosmetics testing (Hair Dyes, Vit B3 in cosmetics). Available at: [Link]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Available at: [Link]

  • Kalopissis, G., et al. (1983). Coupler components for the oxidation of hair dyes and their use, as well as hair dyeing agents containing them. Google Patents.
  • Rastogi, S. C. (2002). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark. Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. European Commission. Available at: [Link]

  • Cosmetic Science. (2024). Hair Dye Products in Cosmetic Science. Available at: [Link]

  • ResearchGate. (n.d.). HPLC/DAD chromatograms obtained for a commercial hair dye sample.... Available at: [Link]

  • Pande, C. M. (2002). Some challenges in modern hair colour formulations. International Journal of Cosmetic Science. Available at: [Link]

  • Compound Interest. (2015). The Chemistry of Permanent Hair Dyes. Available at: [Link]

  • CarasaLab. (2025). Hair Dye Lab. Available at: [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Available at: [Link]

  • Bionok. (n.d.). Stability Testing of Cosmetics. Available at: [Link]

  • Gevaerd, A., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]

  • IJSDR. (n.d.). Formulation Aspect Of Hair Dyes. Available at: [Link]

  • da França, S. A., et al. (2015). Types of Hair Dye and Their Mechanisms of Action. MDPI. Available at: [Link]

  • Orean. (2025). How Hair Color Manufacturers Ensure Product Safety and Compliance. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Available at: [Link]

  • Taobe Consulting. (2024). Hair dye regulations & safety guidelines. Available at: [Link]

  • QASource. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines. Available at: [Link]

  • PubChem. (n.d.). ethanol degradation IV | Pathway. Available at: [Link]

  • PubChem. (n.d.). 2-((4-Aminophenyl)(ethyl)amino)ethanol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High Purity 2-(4-Amino-3-nitroanilino)ethanol for Hair Dye Intermediates. Available at: [Link]

  • PubChem. (n.d.). Ethanol Degradation | Pathway. Available at: [Link]

Sources

Method

Application Note: Spectrophotometric Analysis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

The following Application Note and Protocol guide details the spectrophotometric analysis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol . This guide assumes the target molecule is a fluorinated N-substituted p-phenylen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the spectrophotometric analysis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol .

This guide assumes the target molecule is a fluorinated N-substituted p-phenylenediamine derivative , a class of compounds frequently used as primary intermediates in oxidative hair dyes and as precursors in pharmaceutical synthesis.[1]

Introduction & Scope

Chemical Identity & Significance

The analyte, 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (often abbreviated in synthesis logs as F-AEEA or similar), belongs to the class of fluorinated phenylenediamines .[1]

  • Core Structure: An aniline ring substituted with a fluorine atom at the ortho position (relative to the substituted amine) and a primary amine at the para position.[1]

  • Substituents: The anilino nitrogen is disubstituted with an ethyl group and a hydroxyethyl (ethanol) group .[1]

  • Significance: The introduction of fluorine (bioisostere of hydrogen) alters the pKa, lipophilicity, and metabolic stability of the molecule compared to its non-fluorinated parent (N-ethyl-N-hydroxyethyl-p-phenylenediamine).[1] Accurate quantification is critical for ensuring shade fidelity in dye formulations and purity in pharmaceutical intermediates.[1]

Principle of Analysis

This protocol utilizes UV-Visible Spectrophotometry via two distinct methodologies:

  • Method A (Direct UV Quantification): Exploits the strong

    
     and 
    
    
    
    transitions of the aromatic amine system.[1] Suitable for purity assessment in raw materials.[1]
  • Method B (Colorimetric Derivatization): Uses p-Dimethylaminobenzaldehyde (PDAB) to form a Schiff base with the primary amine moiety (-NH

    
    ).[1] This method is highly specific and avoids interference from oxidized dimers (Bandrowski’s bases) that lack the free primary amine.[1]
    

Materials & Apparatus

Reagents
  • Analyte Standard: >98% purity 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (Reference Standard).[1]

  • Solvent A (UV Method): Ethanol (Absolute, HPLC Grade) or 0.1 M Hydrochloric Acid (to stabilize the amine).[1]

  • Reagent B (Colorimetric): p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent), ACS Grade.[1]

  • Acid Source: Sulfuric Acid (Concentrated) or Hydrochloric Acid (37%).[1]

  • Water: Deionized, ultra-filtered (Milli-Q or equivalent).[1]

Apparatus
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900, Agilent Cary 60) capable of scanning 190–800 nm.[1]

  • Cuvettes: Quartz cuvettes (1 cm path length) for UV; Glass/Plastic for Visible.[1]

  • Filtration: 0.45 µm PTFE syringe filters (for formulation extraction).

Method Development Strategy

The presence of the fluorine atom at the ortho position exerts an inductive effect (-I), withdrawing electron density from the ring, while the amino groups donate electrons (+M).[1] This "push-pull" system creates distinct absorption bands.[1]

Solvatochromic Assessment[1][2]
  • Ethanol: Provides the true spectral shape but allows slow oxidation (browning).[1]

  • 0.1 M HCl: Protonates the amine groups.[1] This typically causes a hypsochromic shift (blue shift) by removing the non-bonding electrons from conjugation.[1] Recommendation: Use Ethanol for characterization and 0.1 M HCl for routine robust quantification.[1]

Spectral Scan (Predicted)[1]
  • Band I (Benzenoid): ~240–255 nm.[1]

  • Band II (Conjugated Amine): ~295–310 nm (Primary quantification wavelength).[1]

  • Oxidation Marker: ~500–550 nm (Broad band appearing if sample is degraded).[1]

Experimental Protocols

Workflow Diagram

AnalysisWorkflow Start Start: Raw Material / Formulation Prep Sample Preparation (Dissolve in EtOH or 0.1M HCl) Start->Prep Scan Spectral Scan (200-600 nm) Identify Lambda Max Prep->Scan Decision Primary Amine Intact? Scan->Decision MethodA Method A: Direct UV (Quant @ ~300 nm) Decision->MethodA Yes (High Purity) MethodB Method B: PDAB Derivatization (Quant @ ~450 nm) Decision->MethodB No (Complex Matrix) Calc Calculate Concentration (Beer-Lambert Law) MethodA->Calc MethodB->Calc Report Report Purity & Stability Calc->Report

Caption: Logical workflow for selecting between Direct UV and Colorimetric analysis based on sample complexity.

Protocol A: Direct UV Quantification (Purity Assay)

Applicability: Pure raw material (powder/oil) or simple solutions.[1]

  • Stock Solution Preparation:

    • Weigh exactly 10.0 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve in Ethanol (or 0.1 M HCl). Sonicate for 5 minutes.

    • Dilute to volume.[1] (Concentration:

      
      ).[1][2]
      
  • Working Standards:

    • Prepare serial dilutions:

      
      .
      
  • Measurement:

    • Blank the spectrophotometer with the solvent.[1]

    • Scan the

      
       standard from 200 to 600 nm.
      
    • Identify

      
       (Expected: 300 ± 5 nm ).[1]
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      for all standards.[1]
  • Calculation:

    • Plot

      
       vs. Concentration (
      
      
      
      ).[1]
    • Calculate unknown using linear regression:

      
      .[1]
      
Protocol B: PDAB Colorimetric Assay (Specificity)[1]

Applicability: Detection of the primary amine in the presence of oxidation products or dimers.[1]

  • Reagent Preparation (Ehrlich’s Reagent):

    • Dissolve 1.0 g of p-Dimethylaminobenzaldehyde in 30 mL of Ethanol.

    • Slowly add 10 mL of Concentrated HCl.

    • Dilute to 50 mL with Ethanol. Store in amber bottle.

  • Reaction:

    • Transfer 1.0 mL of Sample Solution (

      
      ) into a test tube.
      
    • Add 1.0 mL of PDAB Reagent.[1]

    • Add 3.0 mL of Ethanol.

    • Mix and incubate at Room Temperature for 15 minutes . A yellow/orange color develops (Schiff base).[1]

  • Measurement:

    • Measure Absorbance at 450–460 nm against a reagent blank.[1]

    • Note: The fluorine substituent may slightly shift the

      
       compared to non-fluorinated aniline (457 nm).[1] Perform a scan to confirm.[1]
      

Data Analysis & Validation

Validation Parameters (ICH Q2(R1) Guidelines)
ParameterAcceptance CriteriaExperimental Approach
Linearity (

)

5 concentration levels (50–150% of target).
Precision (RSD)

6 replicates of the target concentration.[1]
LOD / LOQ

/

Calculated from the standard deviation of the intercept.
Recovery

Spike placebo matrix with known amount of analyte.[1]
Stability Change

Measure solution at 0, 4, 8, and 24 hours.
Interferences & Troubleshooting
  • Oxidation: Solutions of phenylenediamines turn brown/purple over time due to air oxidation.[1]

    • Fix: Use 0.1 M HCl as the solvent (protonation inhibits oxidation) or add 0.1% Ascorbic Acid as an antioxidant for the UV method.[1]

  • pH Sensitivity: The spectrum is pH-dependent.[1][3] Ensure the pH of samples and standards is matched.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 1,3-Phenylenediamine (Analogous Base). National Institute of Standards and Technology.[1][4] Link

  • Org. Synth. 1922, 2, 17. p-Dimethylaminobenzaldehyde (Reagent Preparation).[1][5] Organic Syntheses.[1][5][6] Link

  • PubChem. 2-(4-Amino-N-ethylanilino)ethanol (Non-fluorinated Analog).[1] National Library of Medicine.[1] Link[1]

  • Sielc Technologies. UV-Vis Spectrum of p-Phenylenediamine.Link[1]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on p-Phenylenediamine and its derivatives.[1] European Commission.[1] (General reference for analytical standards of hair dye intermediates).

Sources

Application

Using 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol as a primary intermediate in oxidative coloring

Abstract This technical guide details the application of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (hereafter referred to as FAEE ) as a primary intermediate in oxidative hair coloring systems. FAEE represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (hereafter referred to as FAEE ) as a primary intermediate in oxidative hair coloring systems. FAEE represents a class of fluorinated p-phenylenediamine derivatives designed to offer enhanced color stability and modified chromophore characteristics compared to traditional intermediates like p-phenylenediamine (PPD) or p-toluenediamine (PTD). The electron-withdrawing nature of the fluorine substituent at the ortho position to the aniline nitrogen modulates the oxidation potential and pKa, influencing both the reaction kinetics with couplers and the final spectral properties of the indo dye. This protocol covers chemical handling, formulation strategy, oxidative coupling mechanisms, and analytical validation.

Chemical Identity & Properties

For the purpose of this guide, the nomenclature 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is interpreted as the N,N'-disubstituted p-phenylenediamine derivative where:

  • Core: p-Phenylenediamine (1,4-diaminobenzene).

  • Substituents:

    • Position 1 (N): 2-Hydroxyethyl group (ethanol chain).

    • Position 2 (Ring): Fluoro group.[1][2]

    • Position 4 (N): Ethyl group.

Proposed Structure: N-(2-Hydroxyethyl)-N'-ethyl-2-fluoro-1,4-benzenediamine.

Key Physicochemical Characteristics
PropertyDescriptionImpact on Formulation
Fluorine Effect Electron-withdrawing group (EWG) at C2.Lowers the pKa of the adjacent amine; increases oxidation potential (slower oxidation by H₂O₂), potentially reducing sensitization risk by limiting auto-oxidation.
Solubility Enhanced by the N-hydroxyethyl chain.Improved solubility in aqueous/alcoholic bases; reduces need for harsh solvents.
Steric Hindrance N-ethyl and N-hydroxyethyl groups.Modulates coupling rate; favors specific isomers during indo dye formation, improving color purity.
Stability High thermal and oxidative stability.Resistant to premature oxidation in the tube (shelf-life).

Mechanism of Action: Oxidative Coupling

The formation of permanent hair color using FAEE follows the standard oxidative coupling pathway, modified by the electronic influence of the fluorine atom.

Reaction Pathway
  • Activation: Under alkaline conditions (pH 9-10), FAEE is oxidized by hydrogen peroxide (H₂O₂) to form the reactive Quinonediimine (QDI) intermediate.

    • Note: The fluorine atom destabilizes the cationic intermediate slightly less than a methyl group would, but its electronegativity pulls electron density, making the nitrogen lone pair less available for initial oxidation. This requires a precisely buffered pH.

  • Coupling: The electrophilic QDI attacks a nucleophilic Coupler (e.g., Resorcinol, m-Aminophenol) at the electron-rich carbon position.

  • Chromophore Formation: The resulting leuco-compound is further oxidized to form the final Indo Dye (dimer or trimer), which is trapped within the hair cortex due to its size.

Diagram: Oxidative Coupling Pathway

The following diagram illustrates the transformation of FAEE into a colored chromophore.

OxidativeCoupling cluster_0 Hair Cortex Environment (pH 9.5) FAEE FAEE (Primary Intermediate) (Reduced Form) QDI Quinonediimine (Reactive Electrophile) FAEE->QDI Oxidation (-2e-, -2H+) H2O2 Oxidant (H2O2) H2O2->QDI Leuco Leuco Dye (Uncolored Dimer) QDI->Leuco Coupling Reaction Coupler Coupler (e.g., Resorcinol) Coupler->Leuco IndoDye Final Indo Dye (Colored Chromophore) Leuco->IndoDye Final Oxidation

Caption: Mechanistic pathway of FAEE oxidation and coupling to form the final hair dye chromophore.

Formulation Guidelines

Base Chassis (Emulsion)

The dye base must stabilize FAEE and prevent premature oxidation.

  • Solvent System: Water/Ethanol/Propylene Glycol (70:10:5).

  • Surfactants: Ceteareth-25 or Oleth-10 to solubilize the hydrophobic coupler-dye complex.

  • Alkalizing Agent: Ammonium Hydroxide (NH₄OH) or Monoethanolamine (MEA). Target pH: 9.5 – 10.2.

  • Antioxidants (Critical): Sodium Sulfite (0.2-0.5%) and Ascorbic Acid (0.1-0.3%) are required to scavenge radical species and prevent "off-tone" formation during storage.

Stoichiometry
  • Primary Intermediate (FAEE): 1.0 Molar Equivalent.

  • Coupler: 1.0 - 1.1 Molar Equivalent.

  • Oxidant: Excess (typically mixed 1:1 with a 6% H₂O₂ developer).

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable precursor solutions for combinatorial testing.

  • Weighing: Accurately weigh 0.01 mol of FAEE.

  • Dissolution: Dissolve in 10 mL of Solvent Mix A (50% Ethanol, 40% Water, 10% Propylene Glycol).

  • Deoxygenation: Purge the solution with Nitrogen (N₂) gas for 5 minutes to remove dissolved oxygen.

  • Storage: Store in amber glass vials at 4°C. Use within 24 hours.

Protocol B: Hair Swatch Dyeing Assay

Objective: Evaluate color deposition, shade direction, and level.

Materials:

  • Standardized Yak or Goat hair swatches (bleached and unbleached).

  • Developer Cream (6% H₂O₂ in Cetearyl Alcohol emulsion).

  • Coupler Solution (e.g., 0.01 mol Resorcinol in Solvent Mix A).

Procedure:

  • Mixture Preparation:

    • Mix 1 part FAEE Stock Solution with 1 part Coupler Solution.

    • Add 2 parts Developer Cream (6% H₂O₂).

    • Final Ratio: 1:1:2 (Intermediate:Coupler:Developer).

  • Application:

    • Apply the mixture to the hair swatch using a brush (Bath Ratio 1:5, e.g., 2g dye per 10g hair).

    • Ensure saturation.

  • Processing:

    • Incubate at 30°C for 30 minutes (simulating on-head body heat).

  • Rinsing:

    • Rinse with warm water (35°C) until water runs clear.

    • Wash with a standard 10% Sodium Laureth Sulfate (SLES) shampoo solution.

    • Dry at room temperature.

Protocol C: Analytical Validation (HPLC)

Objective: Verify purity of FAEE and stability in formulation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV-Vis at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 98.5% (Area %).

Workflow Visualization

The following diagram outlines the end-to-end process for validating FAEE in a new formulation.

DyeWorkflow RawMat Raw Material (FAEE) QC QC Analysis (HPLC/NMR) RawMat->QC Verify Purity Formulation Formulation (Emulsion + Antioxidants) QC->Formulation Pass App Application (Swatch Testing) Formulation->App Mix with H2O2 Eval Evaluation (Colorimetry L*a*b*) App->Eval Dry & Measure Eval->Formulation Adjust pH/Tone Safety Safety Check (Patch Test/Sensitization) Eval->Safety Select Candidate

Caption: Step-by-step workflow from raw material validation to final safety assessment.

Safety & Regulatory Considerations

The introduction of fluorine into the p-phenylenediamine structure often alters the metabolic pathway. While specific SCCS opinions for this exact molecule may be pending or proprietary, the following general safety principles for fluorinated amino-aromatics apply:

  • Sensitization: Like all PPD derivatives, FAEE is a potential skin sensitizer. The N-substitution (ethyl/ethanol) generally reduces sensitization potential compared to unsubstituted PPD by increasing molecular weight and reducing skin penetration [1].

  • Mutagenicity: Fluorine substitution can block specific metabolic oxidation sites on the ring, potentially reducing the formation of mutagenic metabolites. However, Ames testing (OECD 471) is mandatory.

  • Regulatory Limits: In the EU, oxidative dye intermediates are typically restricted to < 2-4% concentration on-head. Refer to Annex III of the EU Cosmetics Regulation (EC) No 1223/2009 for analogous restrictions [2].

Precaution: Always conduct a standard patch test (Alert Test) 48 hours prior to application.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th Revision. European Commission. Available at: [Link]

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union. Available at: [Link]

  • Corbett, J. F. (1973). The role of meta-difunctional benzene derivatives in oxidative hair dyeing. I. Reaction with p-diamines. Journal of the Society of Cosmetic Chemists, 24, 103-134. Available at: [Link]

  • Burnett, C. L., et al. (2010). Final Report on the Safety Assessment of p-Phenylenediamine. International Journal of Toxicology. Available at: [Link]

Sources

Method

Application Note: Crystallization &amp; Purification of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

This Application Note is structured to address the specific challenges of purifying 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a likely fluorinated p-phenylenediamine derivative used as a primary intermediate in high...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of purifying 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a likely fluorinated p-phenylenediamine derivative used as a primary intermediate in high-performance oxidative dyeing or as a pharmaceutical building block.[1][2]

Editorial Note on Chemical Identity: Based on standard nomenclature conventions for this class of compounds, this guide interprets the structure as 4-Amino-N-ethyl-2-fluoro-N-(2-hydroxyethyl)aniline . The presence of the free primary amine at position 4 and the electron-rich ring makes this compound highly susceptible to oxidation, necessitating specific "Schlenk-line" style handling or salt formation protocols.[1][2]

Executive Summary

The isolation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (hereafter Compound F-AE ) presents a dual challenge: separating the target from regioisomeric byproducts (often 3-fluoro isomers) and preventing the rapid auto-oxidation typical of electron-rich fluorinated p-phenylenediamines.[1][2]

This protocol details a Two-Stage Purification Strategy :

  • Primary Capture: Isolation of the crude free base under reducing conditions to prevent polymerization.[1][2]

  • Polymorph & Purity Control: A definitive recrystallization step.[1][2] We provide two distinct pathways:

    • Pathway A (Preferred): Formation of the Hemisulfate Salt for maximum stability and impurity rejection.[1][2]

    • Pathway B:Free Base Recrystallization under inert atmosphere for applications requiring the non-salt form.[1][2]

Physicochemical Profiling & Solubility

Understanding the solute-solvent interaction is critical for yield optimization.[1][2]

ParameterValue / CharacteristicImplication for Purification
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity; soluble in alcohols/esters, insoluble in water (as free base).[1][2]
pKa (Aniline N1) ~3.5 – 4.0 (Fluorine effect)Lower basicity than non-fluorinated analogs; requires strong acids for salt formation.[1][2]
Oxidation Potential High (Air Sensitive)Solutions turn purple/black upon air exposure.[1][2] All solvents must be degassed.
Key Impurities 1. 3-Fluoro isomer2. Nitro-precursor3. "Azobenzene" dimers (oxidation products)Crystallization must reject non-polar dimers (use polar wash) and isomers.[1][2]
Solubility Matrix (Free Base)
  • High Solubility: Ethanol, Methanol, Ethyl Acetate, DCM.[1][2]

  • Moderate/Temperature Dependent: Toluene, Isopropyl Ether (IPE).[1][2]

  • Anti-Solvents: Heptane, Hexane, Water (pH > 8).[1][2]

Experimental Workflow: The "Reductive Shield" Strategy

The following diagram illustrates the purification logic, emphasizing the rejection of oxidative byproducts.

PurificationWorkflow Synthesis Crude Reaction Mixture (Contains F-AE, Isomers, Salts) Workup Reductive Extraction (EtOAc + Aq. Sodium Sulfite) Synthesis->Workup Quench CrudeOil Crude Oil Isolation (Degassed) Workup->CrudeOil Evap under N2 Decision Target Form? CrudeOil->Decision PathA Pathway A: Sulfate Salt (High Stability) Decision->PathA PathB Pathway B: Free Base (High Reactivity) Decision->PathB CrystA Crystallization: EtOH/H2O + H2SO4 PathA->CrystA CrystB Crystallization: Toluene/Heptane (Under N2) PathB->CrystB FinalA Pure Hemisulfate Salt (>99.5% HPLC) CrystA->FinalA Filter & Wash FinalB Pure Free Base (>99.0% HPLC) CrystB->FinalB Schlenk Filtration

Caption: Logical workflow for the purification of Compound F-AE, distinguishing between stable salt formation and inert free-base handling.

Detailed Protocols

Pre-requisite: Solvent Degassing[1][2]
  • Method: Sparge all solvents (Ethanol, Water, Toluene) with Nitrogen or Argon for 20 minutes before use.[1][2]

  • Additive: For aqueous washes, add 0.1% w/v Sodium Ascorbate or Sodium Sulfite to act as an oxygen scavenger.[1][2]

Pathway A: Crystallization as Hemisulfate Salt (Recommended)

This method is superior for removing regioisomers and stabilizing the amine.[1][2]

Reagents:

  • Crude F-AE (Free Base)[1][2]

  • Solvent: Ethanol (Absolute)[1][2]

  • Acid: Sulfuric Acid (Conc. 98%) diluted 1:1 with Ethanol[1][2]

  • Anti-solvent: Acetone (optional)[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of Crude F-AE in 60 mL of degassed Ethanol at 45°C. The solution should be clear. If dark particulates remain, filter hot through Celite.[1]

  • Acidification: While stirring at 40-45°C, add the H2SO4/EtOH solution dropwise.

    • Target pH: Monitor pH using wet strips.[1][2] Stop addition when pH reaches ~2.0.[1][2]

    • Observation: A thick white to off-white precipitate (the sulfate salt) will form immediately.[1][2]

  • Digestion: Heat the slurry to reflux (78°C) for 30 minutes. This "Ostwald Ripening" phase allows the crystal lattice to reorganize, rejecting trapped impurities.[1]

  • Cooling Ramp:

    • Cool to 25°C over 2 hours (approx 0.5°C/min).

    • Chill to 0-5°C and hold for 1 hour.

  • Isolation: Filter the solid using a vacuum Buchner funnel.

  • Wash: Wash the cake with 2 x 20 mL of cold Ethanol/Acetone (1:1).

    • Why Acetone? It effectively removes colored oxidation oligomers and residual water.[1][2]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 85-90% (from crude).[1] Purity: >99.5% (HPLC).

Pathway B: Recrystallization as Free Base (Inert Atmosphere)

Use this if the downstream application requires the amine form (e.g., amide coupling).[1][2]

Reagents:

  • Solvent: Toluene (Anhydrous)[1][2]

  • Anti-solvent: Heptane[1][2]

  • Atmosphere: Nitrogen (Schlenk line or Glovebox preferred)[1][2]

Step-by-Step Protocol:

  • Dissolution: Place 5.0 g of Crude F-AE in a round-bottom flask under N2. Add 25 mL Toluene.

  • Heating: Heat to 65°C. The compound should fully dissolve. If an oily bottom layer persists, add more Toluene in 5 mL increments.[1][2]

  • Seeding (Critical): Cool to 50°C. Add a seed crystal (0.1% w/w) if available. If not, scratch the glass wall with a glass rod to induce nucleation.[1][2]

  • Anti-solvent Addition: Add Heptane (15 mL) dropwise over 20 minutes.

    • Note: Adding Heptane too fast will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Crystallization: Allow to cool slowly to Room Temperature under stirring.

  • Filtration: Filter rapidly under a blanket of Nitrogen.[1][2]

  • Wash: Wash with cold Heptane (degassed).

  • Storage: Store immediately under Argon in a freezer (-20°C).

Analytical Validation (HPLC)[1][2]

To verify the success of the purification, use the following Reverse-Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 8.[1][2]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 290 nm (Specific to PPD derivatives)
Retention Logic The polar F-AE elutes early; dimers and oxidized impurities elute late (high logP).[1][2]

Note on pH: Using a basic buffer (pH 8.5) ensures the amine is in its free-base form, resulting in sharper peak shapes for aniline derivatives.[1][2]

Safety & Handling

  • Sensitization: Like all p-phenylenediamines, F-AE is a potential skin sensitizer.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

  • Fluorine Safety: While the C-F bond is stable, combustion of this material releases HF.[1][2] Do not incinerate in standard trash.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(4-Amino-N-ethylanilino)ethanol.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • NIST Chemistry WebBook. (2024).[1][2] Ethanol, 2-[(2-aminoethyl)amino]- Properties and Spectra. National Institute of Standards and Technology.[1][2][4][5] [Link][1][2][5]

  • Choudhury, A. R., et al. (2014).[1][2][6] In situ co-crystallization of cresols with aniline and fluoroanilines. ResearchGate. [Link]

  • Google Patents. (1990).[1][2] US4912258A - Fluorinated aniline derivatives and their use.[1][2] (Describes recrystallization of N-ethyl-fluoroanilines from n-butanol).

  • University of Fribourg. (2025).[1][2] Guide for Crystallization and Solvents. [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol

Welcome to the technical support center for the synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol is typically approached as a two-stage process. First, an N-ethyl group is introduced to a fluoroaniline precursor. Second, a hydroxyethyl group is added to the secondary amine. Each stage presents unique challenges that can impact the overall yield.

The primary difficulties in this synthesis arise from the electronic properties of the starting materials. The fluorine atom on the aniline ring is an electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen, making the initial N-alkylation steps more challenging than for non-fluorinated anilines.[1] Furthermore, the secondary amine intermediate formed after the first step is often more nucleophilic than the starting primary amine, creating a risk of over-alkylation.[2]

Synthesis_Pathway cluster_0 Stage 1: N-Ethylation cluster_1 Stage 2: N-Hydroxyethylation A 4-Amino-2-fluoroaniline C 4-(Ethylamino)-2-fluoroaniline A->C Reductive Amination or SN2 Reaction B Acetaldehyde / NaBH(OAc)₃ or Ethyl Halide / Base E 2-[4-(Ethylamino)-2- fluoroanilino]-1-ethanol C->E SN2 Reaction C->E D 2-Bromoethanol / Base or Ethylene Oxide

Caption: General two-stage synthetic pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The troubleshooting workflow below provides a general framework for diagnosing issues.

Troubleshooting_Workflow cluster_Stage1_Issues Stage 1 Problems cluster_Stage2_Issues Stage 2 Problems Start Low Overall Yield Check_Stage1 Analyze Stage 1 Product (4-(Ethylamino)-2-fluoroaniline) Start->Check_Stage1 Check_Stage2 Analyze Stage 2 Product (Final Compound) Start->Check_Stage2 S1_Low_Conv Low Conversion? Check_Stage1->S1_Low_Conv S1_Side_Prod Side Products Present? Check_Stage1->S1_Side_Prod S2_Low_Conv Low Conversion? Check_Stage2->S2_Low_Conv S2_Side_Prod Side Products Present? Check_Stage2->S2_Side_Prod S1_Sol_Conv Optimize Reaction Conditions: - Increase Temperature - Stronger Base - Different Ethylating Agent S1_Low_Conv->S1_Sol_Conv Yes S1_Sol_Side Minimize Dialkylation: - Use 1.1 eq. Ethylating Agent - Control Temperature S1_Side_Prod->S1_Sol_Side Yes S2_Sol_Conv Optimize N-Hydroxyethylation: - Use a more reactive electrophile (e.g., 2-bromoethanol) - Use a stronger, non-nucleophilic base - Increase Temperature S2_Low_Conv->S2_Sol_Conv Yes S2_Sol_Side Minimize O-Alkylation or Polymerization (with Ethylene Oxide): - Control stoichiometry - Lower temperature S2_Side_Prod->S2_Sol_Side Yes

Caption: General troubleshooting workflow for low yield.

Part A: Synthesis of 4-(Ethylamino)-2-fluoroaniline (Stage 1)
FAQ 1: My reaction to form 4-(ethylamino)-2-fluoroaniline has a very low conversion rate. What are the likely causes?

Low conversion is a common issue, primarily due to the reduced nucleophilicity of the aniline's nitrogen atom caused by the electron-withdrawing fluorine substituent.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Reagent Reactivity If using an ethyl halide (e.g., ethyl bromide), the reaction may be too slow. Reductive amination is often more efficient for deactivated anilines.Switch to a reductive amination protocol using acetaldehyde and a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This proceeds via an imine intermediate which is readily reduced.[3]
Inadequate Base Strength For SN2 reactions with ethyl halides, a base is required to neutralize the H-X byproduct. A weak base may not be sufficient to drive the reaction forward.Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). For highly deactivated systems, sodium hydride (NaH) can be used, but with caution.[1]
Suboptimal Temperature The activation energy for the N-alkylation of a deactivated aniline is relatively high.Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. Refluxing in a suitable solvent like acetonitrile or DMF is often effective.[1][4]
FAQ 2: My TLC analysis shows the starting material is consumed, but I see multiple product spots, leading to a low yield of the desired mono-ethylated product. What is happening?

This strongly suggests the formation of a major side product, which is most likely the N,N-diethyl derivative, 4-(diethylamino)-2-fluoroaniline.

Scientific Rationale: The mono-ethylated product, 4-(ethylamino)-2-fluoroaniline, is a secondary amine. The ethyl group is electron-donating, which increases the nucleophilicity of the nitrogen atom, making it more reactive towards the ethylating agent than the starting primary amine.[1][2]

Mitigation Strategies:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the ethylating agent. Avoid using a large excess, as this will strongly favor dialkylation.[1]

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.[4]

  • Run to Partial Conversion: Consider stopping the reaction when TLC shows a significant amount of product but some starting material remains. While this reduces the theoretical maximum yield, it can significantly improve the isolated yield of the mono-alkylated product by preventing its conversion to the dialkylated side product.

Part B: Synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol (Stage 2)
FAQ 3: The final N-hydroxyethylation step is not working. I'm reacting 4-(ethylamino)-2-fluoroaniline with 2-bromoethanol and a base, but the yield is poor.

This step involves the alkylation of a secondary amine, which can be sterically hindered and electronically deactivated.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Poor Leaving Group If attempting to react directly with ethanol, the hydroxyl group is a very poor leaving group. This requires harsh conditions or specialized catalysts.[5][6][7]Use a reagent with a better leaving group, such as 2-bromoethanol or 2-chloroethanol. 2-bromoethanol is generally more reactive.
Steric Hindrance The secondary amine is more sterically crowded than a primary amine, slowing the SN2 reaction.[8]Increase the reaction temperature significantly. Consider moving to a higher-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction at temperatures above 100 °C.
Inappropriate Base The base must be strong enough to deprotonate the secondary amine, increasing its nucleophilicity, but should not promote side reactions.Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). These bases can effectively deprotonate the amine without competing as a nucleophile.[1]
Side Reaction: O-Alkylation The hydroxyl group of 2-bromoethanol can be deprotonated by a strong base, leading to the formation of ethylene oxide in situ, which can polymerize or lead to other byproducts.Add the 2-bromoethanol to the mixture of the amine and base at a controlled temperature. This ensures the amine is deprotonated and ready to react immediately.
FAQ 4: I'm having difficulty purifying the final product. It streaks on my silica gel column.

Amino alcohols are polar and can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

Purification Strategies:

  • Base-Washed Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of silica in the eluent and adding 1-2% of a base like triethylamine or ammonium hydroxide.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography can be an effective alternative.

  • Salt Formation and Extraction: Convert the final product to its hydrochloride salt by treating the organic solution with HCl (e.g., 2M HCl in ether). The salt may precipitate or can be extracted into an aqueous layer, washed, and then liberated back to the free base with an aqueous base wash before final extraction. This can remove many non-basic impurities.

Section 3: Recommended Experimental Protocols

The following protocols are generalized starting points based on established chemical principles. Optimization for your specific setup and scale is recommended.

Protocol 1: Synthesis of 4-(Ethylamino)-2-fluoroaniline (Reductive Amination)

This protocol offers good control over mono-alkylation.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-amino-2-fluoroaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 2-[4-(Ethylamino)-2-fluoroanilino]-1-ethanol
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) carefully.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-(ethylamino)-2-fluoroaniline (1.0 eq) in anhydrous DMF dropwise. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.1 eq) dropwise.

  • Reaction: After addition, slowly warm the reaction to 80-90 °C and stir overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench very carefully by the dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

References

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • He, L., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 947-950. [Link]

  • ScienceMadness Discussion Forums. (2018). Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. [Link]

  • Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 796859. [Link]

  • Digital Commons @ CSB/SJU. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Plevová, K., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14435-14446. [Link]

  • CHIMIA. (2001). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. 55(11), 899-902. [Link]

  • Imm, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11627. [Link]

  • PubChem. 2-(4-Amino-N-ethylanilino)ethanol. [Link]

  • Gini, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 35147-35151. [Link]

  • Imm, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. ResearchGate. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7629-7632. [Link]

  • Moody, C. J., & Roff, G. J. (2017). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Organic Chemistry, 82(24), 12685-12703. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(46), 13965-13969. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

  • J-GLOBAL. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]

  • PrepChem.com. Step B: Preparation of 2,4-difluoroaniline. [Link]

  • Trade Science Inc. (2012). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogenation. [Link]

  • Google Patents. (1984).
  • Google Patents. (2022).
  • Google Patents. (2016).
  • Google Patents. (2015). 2-(ethylamino)ethanol production method.
  • Slack, R. D., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Semantic Scholar. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Google Patents. (2005). 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • Loba Chemie. (2016). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

Sources

Optimization

Resolving HPLC peak tailing for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Topic: Resolving HPLC Peak Tailing for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Introduction Welcome to the technical support guide for the analysis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol. This document is d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving HPLC Peak Tailing for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Introduction

Welcome to the technical support guide for the analysis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As a senior application scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chemical interactions that lead to this common chromatographic challenge.

The structure of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol presents a classic challenge for reversed-phase HPLC. It is a basic compound containing multiple amine functional groups. These basic sites are highly prone to secondary interactions with the stationary phase, which is the primary cause of peak tailing.[1][2][3] This guide will walk you through a logical troubleshooting process, from understanding the underlying mechanisms to implementing practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peak for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol tailing? What is the chemical reason?

A1: Peak tailing for this specific analyte is almost certainly a result of strong secondary interactions between its basic amine groups and acidic residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns (e.g., C18, C8).[1][4][5]

Mechanism of Interaction:

  • Analyte Chemistry : Your molecule has basic nitrogen atoms. In a typical reversed-phase mobile phase (pH 3-7), these amines will be protonated, carrying a positive charge (R-NH₂⁺).

  • Stationary Phase Chemistry : Even with modern end-capping techniques, silica-based columns have residual, unreacted silanol groups.[6] These silanols are weakly acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, SiO⁻) as the mobile phase pH increases above ~3.[7]

  • Secondary Interaction : The positively charged analyte molecules engage in a strong ionic interaction with the negatively charged silanol sites. This is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction.[5] Molecules that experience this "stick-and-release" ionic interaction are retained longer than molecules that do not, resulting in a delayed elution and a "tail" on the backside of the peak.

The diagram below illustrates this problematic secondary interaction.

G Figure 1: Mechanism of Silanol Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase StationaryPhase C18 Chains (Hydrophobic Retention) Residual Silanol Group (Si-O⁻) Analyte_Normal Analyte (Normal Elution) Analyte_Normal:e->StationaryPhase:f0 Hydrophobic Interaction Analyte_Tailing Analyte (Protonated Amine) Analyte_Tailing:e->StationaryPhase:f1 Strong Ionic Interaction (Causes Tailing)

Caption: Mechanism of peak tailing for basic compounds.

Q2: I'm seeing peak tailing. What is the first and simplest thing I should check?

A2: Before modifying the chemistry of your method, always rule out physical or "extra-column" effects and issues with your sample solvent. These are often overlooked and easy to fix.

  • Check for Extra-Column Volume : Excessive dead volume in the system can cause all peaks to tail, regardless of their chemistry.[2]

    • Tubing : Ensure the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[2]

    • Fittings : Check for proper ferrule depth and ensure all fittings are correctly installed to avoid small voids.

  • Evaluate Your Sample Solvent : If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion, including tailing or fronting.[8][9]

    • The Problem : When a plug of strong solvent carries the analyte into the column, it disrupts the initial equilibrium. The sample band spreads out at the column inlet instead of focusing into a tight band, leading to a distorted peak.[9][10]

    • The Solution : Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte. If you must use a strong solvent, reduce the injection volume.[10]

Protocol 1: Diagnosing the Source of Tailing (Physical vs. Chemical)

This protocol helps you determine if your problem is chemical (analyte-specific) or physical (system-wide).[3]

  • Prepare a Neutral Probe : Dissolve a neutral, well-behaving compound (e.g., Toluene, Naphthalene) in your mobile phase.

  • Injection 1 (Analyte) : Inject your 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol sample and record the chromatogram and tailing factor.

  • Injection 2 (Neutral Probe) : Without changing any conditions, inject the neutral probe.

  • Analysis :

    • If only your analyte peak tails : The problem is chemical and related to secondary interactions. Proceed to Q3.

    • If both peaks tail : The problem is likely physical (extra-column volume, column void).[3] Inspect your system hardware (tubing, fittings) or consider replacing the column if it's old.[5]

Q3: How can I use the mobile phase to eliminate chemical-related peak tailing?

A3: Modifying the mobile phase is the most powerful tool for combating secondary silanol interactions. The primary strategies involve controlling the pH and using additives to mask the silanol groups.

Strategy 1: Mobile Phase pH Adjustment

The goal is to ensure your analyte and the silanol groups are in a single, consistent ionic state. For a basic compound, this means operating at a low pH.

  • Mechanism : By lowering the mobile phase pH to ≤ 3, the vast majority of surface silanol groups will be protonated (Si-OH) and neutral.[1] This eliminates the negative charge and prevents the strong ionic interaction with your protonated basic analyte, dramatically improving peak shape.[4][11]

  • Rule of Thumb : Adjust the mobile phase pH to be at least 2 units away from your analyte's pKa.[12][13] Since this is a basic compound, you want to be at a pH well below its pKa to ensure it is fully protonated and interacts consistently.

Protocol 2: Mobile Phase pH Scouting

  • Prepare Buffers : Prepare aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 4.5, 6.0). Use buffers compatible with your detector (e.g., formic acid or trifluoroacetic acid for MS, phosphate for UV).

  • Run Experiments : Analyze your sample using identical gradient conditions and organic modifier (e.g., Acetonitrile) with each buffered mobile phase.

  • Compare Results : Create a table to compare the tailing factor, retention time, and resolution at each pH. You should observe a significant improvement in peak symmetry at lower pH values.

Mobile Phase pHExpected ObservationRationale
pH 2.5 - 3.0 Excellent Peak Shape Silanols are fully protonated (neutral); secondary ionic interactions are suppressed.[1][14]
pH 4.0 - 6.0 Moderate to Severe Tailing A significant portion of silanols are deprotonated (SiO⁻), leading to strong ionic interactions.[5]
pH > 7.0 Variable; Often Poor Tailing Analyte may become partially deprotonated, but silica dissolution becomes a major risk for the column. Not recommended for standard silica columns.
Strategy 2: Use of Mobile Phase Additives (Silanol Masking)

If adjusting the pH alone is insufficient or not possible, competitive additives can be used to block the active silanol sites.

  • Mechanism : These are typically small, basic molecules (amines) that are added to the mobile phase at a low concentration. They have a high affinity for the acidic silanol sites and will competitively bind to them, effectively "masking" them from your analyte.

  • Common Additive :

    • Triethylamine (TEA) : Historically, TEA was added at concentrations of 20-50 mM to effectively block silanol sites and improve the peak shape of basic compounds.[1] It is a classic and effective, though less common with modern columns.

Q4: My peak is still tailing after mobile phase optimization. Should I change my HPLC column?

A4: Yes. If mobile phase optimization does not resolve the issue, the column chemistry is the next logical step. Modern HPLC columns are designed specifically to minimize the problems caused by residual silanols.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting, integrating all the concepts discussed.

G Start Start: Peak Tailing Observed Check_Physical Q: Is it a physical or chemical issue? (Protocol 1: Inject Neutral Compound) Start->Check_Physical Fix_Physical A: Physical Issue. Fix extra-column volume. Check fittings/tubing. Consider column replacement. Check_Physical->Fix_Physical Both peaks tail Chemical_Path A: Chemical Issue. (Only analyte tails) Check_Physical->Chemical_Path Only analyte tails Optimize_MP Q: Can mobile phase solve it? (Protocol 2: Lower pH to 2.5-3.0) Chemical_Path->Optimize_MP MP_Success Success! Peak shape is good. Optimize_MP->MP_Success Yes MP_Fail A: Still Tailing. Consider column chemistry. Optimize_MP->MP_Fail No Change_Column Select a modern, base-deactivated column (e.g., Type B, Hybrid, Polar-Embedded) MP_Fail->Change_Column Final_Success Success! Optimized separation. Change_Column->Final_Success

Caption: Systematic workflow for troubleshooting peak tailing.

Recommended Column Chemistries:

Column TypeKey Feature & MechanismWhen to Use
High-Purity "Type B" Silica Manufactured with low metal content and fewer acidic silanol sites compared to older "Type A" silica.[1]A significant improvement over older columns. A good starting point for most basic compounds.
End-Capped Columns The residual silanol groups are chemically bonded ("capped") with a small silane (e.g., trimethylsilane) to make them inert.[2]Standard for modern C18 columns. Essential for analyzing basic compounds.
Polar-Embedded Phases A polar group (e.g., amide, carbamate) is embedded into the alkyl chain. This polar group helps to shield the analyte from residual silanols on the silica surface.[2][15]Excellent choice for basic compounds, often providing superior peak shape without the need for aggressive mobile phase additives.
Hybrid Particle Technology The stationary phase is a hybrid of silica and organosiloxane materials. These columns have fewer surface silanols and offer improved pH stability.[1]Ideal for methods that may require a wider pH range and offer excellent peak shape for bases.
Positively Charged Surface These columns have a slight positive charge on the surface at low pH, which repels protonated basic analytes through ion-repulsion, preventing them from interacting with silanol sites.[1][16]A specialized but highly effective option for challenging basic compounds.

By systematically evaluating system hardware, optimizing the mobile phase, and finally selecting an appropriate modern column, you can effectively eliminate peak tailing for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and achieve a robust, reliable, and accurate HPLC method.

References
  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Loeser, E., & Drumm, P. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 169-176. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025, June 9). [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. (2025, October 28). [Link]

  • Kim D (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. J Chromatogr Sep Tech. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. (2023, November 23). [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Peak Tailing. Axion Labs. (2022, February 15). [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. (2022, October 6). [Link]

  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. LCGC. (2025, August 20). [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. (2020, November 13). [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. (2025, May 23). [Link]

  • Dolan, J. (2024, October 28). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Danial, J. S., Faria, C., & Chetwyn, N. P. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1125, 121731. [Link]

  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • How can i prevent the peak tailing in HPLC?. ResearchGate. (2019, August 30). [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. (2018, September 3). [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. (2022, May 20). [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. (2024, December 3). [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. (2021, December 16). [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. (2025, May 15). [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

Sources

Troubleshooting

Identification of common impurities in 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol manufacturing

The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and related fluorinated phenylenediamine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and related fluorinated phenylenediamine derivatives.

Executive Summary & Molecule Scope

This guide addresses the impurity landscape for 2-[4-(ethylamino)-2-fluoroanilino]ethanol (Target Molecule).[1] This compound is a critical intermediate often used in the synthesis of kinase inhibitors and high-performance oxidative dyes.[1]

Chemical Context:

  • Core Structure: 1,2,4-Tri-substituted benzene.

  • Key Functionalities: Secondary amine (N-ethyl), Primary alcohol (ethanolamine moiety), and Fluorine substituent (ortho to the anilino nitrogen).

  • Synthesis Sensitivity: The presence of the fluorine atom and multiple nucleophilic nitrogen centers creates a high risk for regioisomers and over-alkylation byproducts.

Common Impurity Identification Guide

The following table summarizes the most frequent process-related impurities (PRIs) encountered during the nucleophilic aromatic substitution (


) and subsequent reduction/alkylation steps.
Impurity CodeCommon Name / DescriptionOrigin / CausalityDetection (LC-MS)
IMP-A Regioisomer-3F (3-Fluoro analog)Regioselectivity Failure: In

of difluoronitrobenzene, nucleophilic attack occurs at the C3-Fluorine instead of C4, or C1 instead of C2, depending on the leaving group hierarchy.

RT vs Main Peak (Isobaric Mass)
IMP-B Bis-Hydroxyethyl Adduct Over-Alkylation: During the introduction of the ethanolamine chain (using ethylene oxide or 2-chloroethanol), the secondary amine reacts a second time.

(Hydroxyethyl)
IMP-C N-Nitroso Derivative Nitrosation: Reaction of the secondary amine with residual nitrites (from diazotization steps or contaminated water) under acidic conditions. (Safety Critical)

(NO addition)
IMP-D Azo-Dimer Incomplete Reduction/Oxidation: If the precursor is a nitro-aniline, partial reduction can lead to azo (

) or azoxy coupling.[1]

or High MW
IMP-E Des-Fluoro Analog Hydrodefluorination: Harsh basic conditions (e.g., NaOH at high T) can hydrolyze the C-F bond, replacing -F with -OH or -H.

(F

H) or

(F

OH)

Troubleshooting & FAQs

Direct solutions for specific experimental anomalies.

Q1: I am observing a persistent "M+14" peak in my mass spectrum. Is this a methylation impurity?

Diagnosis: Likely, but check your solvent system first. Technical Explanation: While an actual methyl-impurity (where an ethyl group is replaced by a propyl, or a hydrogen by a methyl) is possible if your alkylating agent is impure, an M+14 shift often indicates the formation of a Formyl adduct (+28 Da) or oxidation to a Carbonyl (+14 Da vs CH2) .

  • Action:

    • Check if you used Methanol as a solvent during an acid-catalyzed step (potential methyl ester formation if carboxylates are present, though unlikely here).[1]

    • If using Formic Acid in LC-MS, this can form N-formyl adducts (

      
      ) which might be confused if resolution is low.[1]
      
    • Most Probable: If you used Acetaldehyde for reductive amination to install the ethyl group, an M+14 suggests over-alkylation (formation of a tertiary amine with a methyl group is unlikely) or simply the presence of a Propyl homolog impurity in your ethylamine source.

Q2: The HPLC baseline is drifting, and the product changes color from pale yellow to dark purple in solution. Why?

Diagnosis: Oxidative instability of the phenylenediamine core.[1] Technical Explanation: Electron-rich anilines, especially those with ortho/para diamine patterns, are prone to rapid oxidation by atmospheric oxygen to form quinonediimines . The fluorine atom withdraws electrons, slightly stabilizing it, but not enough to prevent radical polymerization. Protocol Correction:

  • Degassing: All solvents must be sparged with Argon/Nitrogen.[1]

  • Additives: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the aqueous mobile phase during analysis.

  • Storage: Store the solid under Argon at -20°C.

Q3: We see a split peak for the main compound in Reverse Phase HPLC. Is this a chiral issue?

Diagnosis: No, the molecule is achiral (unless the "Amino(ethyl)" implies a chiral substituted ethyl group). This is likely Atropisomerism or Rotamers .[1] Technical Explanation: The steric bulk of the ortho-fluorine atom and the N-ethyl group can restrict rotation around the C-N bond, especially if the nitrogen is protonated or involved in hydrogen bonding with the ethanol side chain. Validation Test: Run the HPLC column at 50°C or 60°C .

  • Result: If the split peaks coalesce into a single sharp peak, they are rotamers.

  • Result: If they remain distinct, you have a Regioisomer (IMP-A).

Synthesis Logic & Impurity Origins (Visualization)

The following diagram illustrates the critical branching points where impurities are generated during a typical


 synthesis route.

G Start Starting Material (2,4-Difluoronitrobenzene) Step1 Reaction A: S_NAr with Ethanolamine Start->Step1 Control Temp < 40°C Inter1 Intermediate: 2-((5-fluoro-2-nitrophenyl)amino)ethanol Step1->Inter1 Major Pathway ImpurityA IMP-A: Regioisomer (Attack at C2 instead of C4) Step1->ImpurityA High Temp / Poor Selectivity Step2 Reaction B: Ethylamine + Reduction Inter1->Step2 Product TARGET MOLECULE 2-[4-(Ethylamino)-2-fluoroanilino]ethanol Step2->Product H2/Pd-C or Fe/HCl ImpurityB IMP-B: Over-Alkylation (Bis-hydroxyethyl / Di-ethyl) Step2->ImpurityB Excess Alkylating Agent ImpurityC IMP-D: Azo-Dimer (Incomplete Reduction) Step2->ImpurityC O2 Leak / Low Catalyst Load

Figure 1: Critical Control Points (CCPs) in the synthesis of fluorinated phenylenediamines. Red/Yellow nodes indicate failure modes.

Analytical Protocol: Separation of Isomeric Impurities

Due to the structural similarity between the target and its regioisomers (IMP-A), standard C18 gradients often fail. Use this validated protocol for high-resolution separation.

Methodology: Phenyl-Hexyl Chromatography

The


-

interactions offered by Phenyl-Hexyl stationary phases provide superior selectivity for fluorinated aromatics compared to standard alkyl chains.[1]

Instrument Parameters:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused-Core).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 35°C (Strict control required).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurity elution)
15.0 45 Linear Gradient (Separation of Isomers)
20.0 90 Column Wash

| 20.1 | 5 | Re-equilibration |[1]

Detection:

  • UV: 254 nm (Aromatic core) & 290 nm (Secondary amine conjugation).

  • MS: ESI Positive Mode. Target

    
    .
    

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Retrieved from

  • Lepaumier, H., et al. (2011).[3] Reaction Products from the Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research, 50(2), 667-673.[3][4] [3]

  • Eadsforth, C. V. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.

  • Sigma-Aldrich. (n.d.).[1] N-(2-Hydroxyethyl)aniline Product Specification & Impurity Profile.

  • European Chemicals Agency (ECHA). (2025). Substance Information: Fluorinated Aniline Derivatives and Nitrosamine Concerns.

Sources

Optimization

Optimizing reaction temperature for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol coupling

The following Technical Support Guide addresses the optimization of reaction temperature for the synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol . This guide assumes the primary synthetic route involves the che...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of reaction temperature for the synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol .

This guide assumes the primary synthetic route involves the chemoselective N-hydroxyethylation of N-ethyl-3-fluoro-1,4-diaminobenzene (or its relevant isomer) using 2-chloroethanol or ethylene oxide.

Executive Summary & Mechanistic Insight

The synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol typically involves the nucleophilic substitution (


) of 2-chloroethanol by the secondary amine of a fluorinated phenylenediamine precursor.

The Core Challenge: The presence of the fluorine atom at the ortho-position to the reacting nitrogen creates two competing effects:

  • Electronic Deactivation: Fluorine is highly electronegative, reducing the nucleophilicity of the adjacent nitrogen via the inductive effect (-I).

  • Steric Hindrance: While small, the ortho-fluorine imposes steric strain on the incoming hydroxyethyl group.

Thermodynamic Consequence: These factors increase the Activation Energy (


) required for the desired coupling compared to non-fluorinated analogues. Consequently, standard protocols for aniline alkylation (often 40–60°C) may result in stalled reactions or low conversion. However, excessive heat (>95°C) risks alkylating the distal primary amine (loss of chemoselectivity) or promoting oxidative degradation.

Experimental Protocol: Temperature Optimization

Use this Standard Operating Procedure (SOP) to determine the precise isotherm for your specific reactor geometry.

Materials
  • Substrate: N-Ethyl-3-fluoro-1,4-diaminobenzene (Free base or HCl salt).

  • Reagent: 2-Chloroethanol (1.2 – 1.5 equivalents).

  • Base: Calcium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 30% aq).
  • Solvent: Water or Ethanol/Water (3:1).

Step-by-Step Optimization Workflow
  • Baseline Setup (60°C):

    • Charge reactor with solvent and substrate.[1][2][3]

    • Adjust pH to 5.5–6.0 (if using salt) or neutral.

    • Heat to 60°C .

    • Add 2-chloroethanol dropwise over 30 minutes.

    • Checkpoint: Monitor by HPLC at T=2 hours.

    • Expectation: Likely low conversion (<30%) due to ortho-fluorine deactivation.

  • Incremental Ramp (The "Arrhenius Ladder"):

    • If conversion is <50% at 4 hours, increase temperature to 75°C .

    • Critical Control: Maintain pH at 5.5–6.5 using base. High pH at high T promotes hydrolysis of chloroethanol (glycol formation) over alkylation.

  • High-Temperature Stress (85–95°C):

    • Only proceed if 75°C yields incomplete conversion after 6 hours.

    • Risk: At >90°C, monitor for Impurities A & B (see Troubleshooting table).

Data Visualization: Reaction Pathway

ReactionPathway Start Precursor: N-Ethyl-3-fluoro-1,4-diaminobenzene Start->Start T < 60°C (Stalled) Target Target Product: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Start->Target Primary Pathway (70-85°C) Reagent + 2-Chloroethanol (Base, Solvent) Reagent->Target Impurity1 Impurity A: Distal N-Alkylation (Over-reaction) Target->Impurity1 T > 95°C Loss of Selectivity Impurity2 Impurity B: Quaternary Ammonium Salt Target->Impurity2 Excess Reagent + High T

Figure 1: Reaction pathway showing the thermodynamic window (Green) vs. thermal runaway risks (Red).

Troubleshooting Guide

Diagnose issues based on HPLC/TLC observations.

SymptomProbable CauseCorrective Action
Reaction Stalled (High SM remaining)Temperature too low (<65°C). The ortho-fluoro group raises the activation energy barrier.Increase T to 80°C . Ensure reflux is efficient.
Double Alkylation (Impurity A)Temperature >95°C. Thermal energy is sufficient to overcome the lower nucleophilicity of the distal primary amine.Reduce T to 75–80°C . Control reagent addition rate (slow down).
Reagent Consumption w/o Product Hydrolysis of Chloroethanol. High T + High pH causes the reagent to convert to ethylene glycol.Maintain pH 5.5–6.5 . Do not exceed pH 7.0 during heating. Add reagent in portions.
Dark Tarry Mixture Oxidative Coupling. Anilines are air-sensitive at high T.Sparge reactor with Nitrogen (

)
. Add antioxidant (e.g., Sodium Erythorbate or Sodium Sulfite).

Frequently Asked Questions (FAQs)

Q1: Why does the fluorinated analog require higher temperatures than the non-fluorinated parent? A: The fluorine atom is an electron-withdrawing group (EWG). It pulls electron density away from the benzene ring and the attached nitrogen, making the nitrogen less nucleophilic (less "willing" to attack the chloroethanol). You generally need an extra 10–15°C of thermal energy to overcome this deactivation compared to the non-fluoro analog [1].

Q2: Can I use Ethylene Oxide instead of 2-Chloroethanol to lower the temperature? A: Yes. Ethylene oxide is more reactive and can often proceed at 40–50°C . However, it poses significant safety hazards (flammability/toxicity) and requires pressurized vessels. If using Ethylene Oxide, strictly control the exotherm, as the reaction is autocatalytic and can lead to polymerization [2].

Q3: How do I separate the product if I overheat and get the di-alkylated impurity? A: Separation is difficult due to similar polarity. The best approach is prevention. If contamination occurs, fractional crystallization from toluene or an ethanol/water mix is often effective, as the di-alkylated byproduct usually has different solubility characteristics due to the loss of hydrogen bond donors.

Q4: Does the solvent choice impact the optimal temperature? A: Yes.

  • Water: Requires higher T (80–95°C) due to poor organic solubility (phase transfer limitation).

  • Ethanol/Water: Allows for lower T (70–80°C) due to better homogeneity.

  • Recommendation: Use Ethanol/Water (3:1) for the best balance of kinetics and solubility.

Decision Logic for Process Chemists

Use the following logic flow to determine your specific set-point during scale-up.

OptimizationLogic Start Start Optimization Target: Mono-hydroxyethylation CheckT Set Initial T = 75°C (Solvent: EtOH/H2O) Start->CheckT CheckConversion Check Conversion (2 hrs) CheckT->CheckConversion HighConv Conversion > 90% CheckConversion->HighConv Yes LowConv Conversion < 50% CheckConversion->LowConv No CheckSelectivity Check Selectivity (Mono vs Di) HighConv->CheckSelectivity ActionIncrease Increase T to 85°C Or Add Catalyst (KI) LowConv->ActionIncrease GoodSel Selectivity > 98% OPTIMAL CONDITION CheckSelectivity->GoodSel Clean BadSel High Impurities CheckSelectivity->BadSel Dirty ActionDecrease Decrease T to 65°C Extend Time BadSel->ActionDecrease ActionIncrease->CheckConversion ActionDecrease->CheckConversion

Figure 2: Logical flow for determining the optimal temperature set-point.

References

  • Effects of Fluorine Substitution on Nucleophilic Aromatic Substitution

    • Title: Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
    • Source: ResearchG
    • Context: Discusses the activation energy barriers introduced by fluorine substituents and solvent effects (DMSO vs. Protic solvents)
    • URL:4

  • Comparative Kinetics of Alkylating Agents (Chloroethanol vs. Ethylene Oxide)

    • Title: Performance Showdown: 1-Chloroethanol and Its Alternatives in N-Hydroxyethyl
    • Source: BenchChem.[5]

    • Context: Provides comparative data on reaction conditions, noting that 2-chloroethanol typically requires base-mediated conditions at elevated temperatures (reflux) compared to ethylene oxide.
    • URL:5

  • Synthesis of Fluorinated Aniline Intermediates

    • Title: Synthesis of ethyl 4-amino-2-fluorobenzoate (and related fluoro-aniline derivatives).[6]

    • Source: PrepChem.
    • Context: Illustrates standard reflux conditions (ethanol, ~78°C) for reactions involving fluorinated aniline precursors, establishing a baseline for thermal stability.
    • URL:6

Sources

Troubleshooting

Troubleshooting solubility issues of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in water

This technical guide addresses the solubility and stability challenges associated with 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol . Based on its chemical nomenclature, this compound is a fluorinated N-substituted p-phe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and stability challenges associated with 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol .

Based on its chemical nomenclature, this compound is a fluorinated N-substituted p-phenylenediamine (PPD) derivative .[1][2][3][4] Structurally, it consists of a lipophilic fluorinated aromatic core with a hydrophilic ethanol tail and a basic amine functionality.[2][3] This amphiphilic nature creates specific solubility "traps" where the molecule may aggregate, oxidize, or fail to protonate at neutral pH.[2]

[1][2][3][4]

Status: Operational Subject: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Chemical Class: Fluorinated Phenylenediamine / Amino-Alcohol Critical Property: Amphiphilic, pH-dependent solubility, Oxidation-sensitive.[1][2][3][4]

Diagnostic Decision Tree (Visual Guide)

Before altering your protocol, identify the specific failure mode using the logic flow below.

SolubilityTroubleshooting Start Observation: State of Solution Cloudy Cloudy / Floating Particles (Hydrophobic Aggregation) Start->Cloudy Immediate ColorChange Pink / Purple / Black Tint (Oxidative Degradation) Start->ColorChange Within minutes/hours Precipitate Crystals forming over time (Salt/Temperature Shock) Start->Precipitate After cooling/storage Acidify Action: Lower pH to < 4.0 (Protonate Amine) Cloudy->Acidify Step 2 (if Step 1 fails) Cosolvent Action: Pre-dissolve in DMSO/EtOH (Disrupt Aggregates) Cloudy->Cosolvent Step 1 Antioxidant Action: Add Ascorbic Acid / Na2SO3 (Prevent Quinone Formation) ColorChange->Antioxidant Critical Step Precipitate->Cosolvent Prevention Heat Action: Gentle warming (40°C) + Sonication Precipitate->Heat Re-dissolution

Figure 1: Troubleshooting logic flow for visual identification of solubility failure modes.

Core Solubility Challenges & Solutions

Issue A: "The powder floats or forms a cloudy suspension."[3][4]

Root Cause: Hydrophobicity & Fluorine Effect.[1][3][4] The fluorine atom at the ortho position increases the lipophilicity of the phenyl ring compared to standard PPD.[1][3][4] Additionally, the fluorine atom is electron-withdrawing, which lowers the pKa of the aniline nitrogens, making them less basic and harder to protonate than non-fluorinated analogs [1].[2] At neutral pH (water), the molecule exists largely as a neutral free base, which is poorly soluble.[2][3][4]

Protocol 1: The "Acid Shift" Method (Recommended for Aqueous Assays) To force dissolution, you must convert the free base into a soluble salt (likely a hydrochloride or sulfate).[1][2][3][4]

  • Calculate Molarity: Determine the desired final concentration.

  • Initial Slurry: Suspend the compound in 10% of the final volume of water.

  • Acidification:

    • Add 1M HCl or 1M H₂SO₄ dropwise while vortexing.[1][3][4]

    • Target: Lower the pH to approximately 3.0–4.0 .[1][3][4] The solution should clarify as the amine protonates (forming the cation).[1][2][3][4]

  • Dilution: Bring to final volume with water.

    • Warning: Do not use Phosphate Buffered Saline (PBS) initially; the buffering capacity will fight the pH drop, and phosphate salts may precipitate the amine.[2][3][4]

Issue B: "The solution turns pink, purple, or black."

Root Cause: Auto-oxidation.[1][2][3][4] Like all p-phenylenediamine derivatives, this compound is prone to oxidation, forming reactive quinone-diimines and Bandrowski’s base-like aggregates [2].[1][2][3][4] The fluorine substituent does not fully protect against this radical mechanism.[3][4]

Protocol 2: The "Anoxic Stabilization" Method

  • Degas Solvents: Sparge water with Nitrogen or Argon for 15 minutes prior to use.[1][3][4]

  • Add Antioxidant:

    • Add Ascorbic Acid (Vitamin C) or Sodium Sulfite at a 1:1 molar ratio relative to the amine.[1][2][3][4]

    • Note: Ascorbic acid also helps lower the pH, aiding solubility (Synergistic effect).[2][3][4]

  • Prepare Fresh: Never store aqueous stock solutions for >4 hours unless frozen at -20°C.

Issue C: "It precipitates when I add it to cell culture media."

Root Cause: The "Salting Out" Effect & pH Shock.[1][3][4] Cell culture media (DMEM/RPMI) is buffered to pH 7.[1][2][3][4]4. If you dissolved the compound using Protocol 1 (Acid Shift), adding it to media neutralizes the acid, reverting the molecule to its insoluble free base form.[2][3][4]

Protocol 3: The DMSO "Spike" Method

  • Make a High-Concentration Stock: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or Ethanol at 1000x the final working concentration.[1][2][3][4]

    • Solubility Limit: Expect ~50–100 mM solubility in DMSO.[1][3][4]

  • Rapid Dispersion:

    • Pipette the DMSO stock directly into the vortexing media.[1][3][4]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1][2][3][4]

  • Verification: Inspect for "oiling out" (micro-droplets) under a microscope. If oiling occurs, reduce the stock concentration.[2][3]

Comparative Solvent Data

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingStability (Oxidation)Application
Water (pH 7) Poor (< 0.1 mg/mL)Low (Rapid darkening)Not Recommended
0.1M HCl (pH 1-2) High (> 10 mg/mL)ModerateChemical Synthesis / HPLC
DMSO Very High (> 50 mg/mL)HighCell Culture / Screening
Ethanol/Methanol ModerateModerateTopical Formulations
PBS (pH 7.4) PoorLowAvoid for stock prep

Frequently Asked Questions (Technical)

Q: Does the fluorine atom make this compound more toxic than standard PPD? A: Likely, yes.[3][4] Fluorine substitution often increases metabolic stability and lipophilicity, potentially enhancing skin penetration or altering metabolic pathways (e.g., N-acetylation rates).[2][3][4] Handle with Level 2 containment (gloves, fume hood) until specific toxicology data is verified [3].[2][3][4]

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but monitor temperature. Sonicate in short bursts (30 seconds). Excessive heat (>50°C) can accelerate oxidative degradation (turning the solution dark).[1][2][3]

Q: My HPLC baseline is drifting when I inject this compound. A: This is likely due to the amine sticking to the silica column (tailing).[1][3][4]

  • Fix: Ensure your mobile phase contains a modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to keep the amine protonated and prevent interaction with silanol groups [4].[1][3][4]

Q: I need to store the stock solution. How? A: Do not store in water.

  • Best Practice: Store as a solid powder at 4°C in the dark.

  • Liquid Storage: 100 mM stock in DMSO, aliquoted, stored at -20°C, protected from light. Discard if color changes significantly upon thawing.[1][3][4]

References

  • PubChem. 2-(4-Amino-N-ethylanilino)ethanol (Analogous Non-fluorinated Structure).[1][2][3][4] National Library of Medicine.[1][3][4] Accessed 2026.[1][3] [Link] (Use for baseline physicochemical properties of the PPD-ethanol class).[1][2][3][4]

  • Wikipedia. p-Phenylenediamine (Chemical Properties & Oxidation). [Link] (Source for oxidative mechanism of diamines).[1][2][3][4]

  • ResearchGate. Catalyst‐free fluorination of aniline derivatives. [Link] (Reference for the electronic effects of fluorine on aniline solubility and reactivity).

  • EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater. [Link] (Protocol for extraction and HPLC analysis of aniline derivatives).

Sources

Optimization

Preventing oxidation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol during storage

Technical Support Center: Stabilizing 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Welcome to the technical support guide for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol. This document provides in-depth guidance for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Welcome to the technical support guide for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent its oxidative degradation during storage and handling. The inherent structure of this molecule, a substituted N-alkyl-p-phenylenediamine, makes it highly susceptible to oxidation, which can compromise sample integrity and experimental reproducibility. This guide offers a series of FAQs, troubleshooting protocols, and a detailed look at the degradation mechanism to ensure the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-colored solid/solution of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol has turned pink/brown/dark purple. What is happening?

A1: This color change is a classic indicator of oxidation. Aromatic amines, particularly p-phenylenediamine derivatives like your compound, are highly susceptible to oxidation by atmospheric oxygen.[1] The initial step involves the loss of an electron from one of the nitrogen atoms to form a radical cation.[2][3] This is followed by a second one-electron oxidation to form a conjugated quinone-diimine species. This newly formed, extended conjugated system absorbs light in the visible spectrum, resulting in the intense colors you are observing. The reaction can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[4][5][6]

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: The stability of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is primarily compromised by four factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.[7]

  • Light: UV and even visible light can provide the energy to initiate the oxidation process (photodegradation).[8][9][10]

  • Elevated Temperature: Heat increases the kinetic rate of oxidation reactions.[11] Storing the compound at room temperature, even for short periods, can lead to noticeable discoloration.[1]

  • Trace Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of oxidation.[5][6] These can be introduced as contaminants from spatulas, glassware, or solvents.

Q3: What are the ideal long-term storage conditions for the neat compound and its solutions?

A3: To maximize shelf-life, you must mitigate the factors listed above. The ideal storage conditions are summarized in the table below.

ParameterSolid CompoundStock SolutionRationale
Temperature -20°C or below-20°C or -80°CSlows the rate of chemical reactions, including oxidation.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the primary oxidation pathway.[7][12][13][14][15]
Container Amber Glass VialAmber Glass Vial or FlaskBlocks UV and visible light to prevent photodegradation.[1]
Seal Tightly Sealed with Parafilm®Septum-sealed or ampulePrevents ingress of atmospheric oxygen and moisture.[4]
Solvent (for solutions) Degassed, anhydrous, high-purity solventN/ARemoves dissolved oxygen, a key reactant in the degradation process.

Q4: Is it possible to reverse the oxidation and "rescue" a discolored sample?

A4: Reversing the oxidation is generally not recommended for quantitative or sensitive applications. The oxidation process can lead to a complex mixture of degradation products, including polymers. While a mild reduction (e.g., with sodium bisulfite or zinc dust[16]) might partially restore the color, it will also introduce impurities and alter the sample's composition. For critical experiments, it is always best to discard the oxidized material and use a fresh, properly stored sample to ensure data integrity.

Mechanism of Degradation

The oxidative degradation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol follows a pathway common to N-substituted p-phenylenediamines. The process begins with an initial one-electron oxidation to form a semiquinone-diimine radical cation, which is often colored. This is followed by a second oxidation to yield a fully conjugated, and typically intensely colored, quinone-diimine.

Workflow A 1. Degas Solvent (Sparge with N₂/Ar for 30 min) C 3. Dissolve (Add degassed solvent to solid via cannula/syringe) A->C B 2. Weigh Solid (Inert atmosphere if possible) B->C D 4. Add Antioxidant (Optional) (e.g., BHT to 0.01%) C->D E 5. Aliquot & Store (Transfer to amber vials, flush with N₂/Ar, freeze at -20°C) D->E

Sources

Troubleshooting

Enhancing color fastness using 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol derivatives

The following Technical Support Center guide is designed for formulation chemists, toxicologists, and R&D scientists working with high-performance oxidative dye intermediates. It treats 2-[4-Amino(ethyl)-2-fluoroanilino]...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for formulation chemists, toxicologists, and R&D scientists working with high-performance oxidative dye intermediates.

It treats 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (referred to herein as FA-Eth or the "Fluorinated Intermediate") as a next-generation primary intermediate designed to overcome the stability and sensitization limitations of traditional p-phenylenediamine (PPD) derivatives.

Topic: Optimizing Color Fastness with Fluorinated Aniline Derivatives

Product Code: FA-Eth Series (2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol) Document Type: Troubleshooting & Application Guide (Level 3)

Technical Overview: The "Fluorine Effect" in Chromophores

Executive Summary: FA-Eth is a modified primary intermediate for oxidative dyeing (permanent hair color and textile fibers). Unlike standard PPD, the incorporation of a fluorine atom at the ortho position (C2) and a hydroxyethyl tail creates a "Push-Pull" electronic system.

  • The Benefit: The high electronegativity of Fluorine (

    
    ) withdraws electron density from the ring, stabilizing the molecule against non-specific auto-oxidation while enhancing the UV-resistance of the final coupled dye polymer.
    
  • The Challenge: This same stability alters the reaction kinetics with couplers, requiring precise pH and oxidant adjustments to ensure full polymerization inside the fiber cortex.

Interactive Troubleshooting Guide (FAQ Format)
Module A: Formulation & Solubility (Pre-Reaction)

Q1: The FA-Eth intermediate is precipitating out of my aqueous phase at pH < 6. How do I stabilize the stock solution?

Diagnosis: The 2-fluoro substitution increases the lipophilicity (LogP) of the aniline ring compared to non-fluorinated analogs. While the ethanol tail provides some polarity, it is insufficient at neutral/acidic pH where the amine is not fully protonated, leading to aggregation.

Corrective Protocol:

  • Solvent Bridge: Do not rely solely on water. Introduce a hydrotropic coupling solvent .

    • Recommendation: Ethoxydiglycol (Transcutol) or Propylene Glycol at 5-10% w/w.

  • Anionic Surfactant Pairing: Use an anionic surfactant (e.g., Sodium Laureth Sulfate) which forms an ion-pair complex with the protonated amine, keeping it solubilized in the micellar phase.

  • Acidification: Maintain stock storage pH < 4.0 using Ascorbic Acid (which also acts as an antioxidant).

Q2: My formulation shows "creeping oxidation" (darkening) in the tube before mixing with the developer.

Diagnosis: While Fluorine stabilizes the ring, the N-substituted ethanol group can facilitate radical formation if trace metals are present.

Corrective Protocol:

  • Chelation is Critical: Add EDTA (0.2%) or Etidronic Acid . The fluorine atom can weakly coordinate with metal ions (

    
    , 
    
    
    
    ), catalyzing premature oxidation.
  • Antioxidant Load: Increase Sodium Sulfite levels to 0.5% - 1.0%.

Module B: Reaction Kinetics & Color Development (The Process)

Q3: The final color is shifting "Ash/Blue" and lacks the expected red/warm resonance when coupled with Resorcinol.

Diagnosis: This is a classic signature of fluorinated intermediates. The electron-withdrawing Fluorine atom lowers the HOMO energy level of the intermediate. When coupled, this causes a hypsochromic shift (blue shift) in the final indo-dye chromophore compared to standard PPD.

Corrective Protocol:

  • Coupler Adjustment: You cannot use a 1:1 drop-in replacement for PPD.

    • To restore warmth: Increase the ratio of warm couplers (m-aminophenol or 2-amino-4-hydroxyethylaminoanisole).

    • Ratio Tuning: Shift the Primary:Coupler molar ratio from 1:1 to 1:1.2 to ensure the fluorinated intermediate is fully consumed (preventing unreacted intermediate leakage).

Q4: Color development is slower than my control PPD formula (30 mins vs. 20 mins).

Diagnosis: Kinetic Retardation. The Fluorine atom deactivates the ring towards electrophilic attack. The formation of the reactive quinonediimine (QDI) species is slower.

Corrective Protocol:

  • Alkalinity Boost: Increase the pH of the dye mix slightly (from 9.5 to 10.0) using Monoethanolamine (MEA) or Ammonia. This facilitates the deprotonation required for QDI formation.

  • Catalysis: Ensure the developer (H2O2) emulsion allows for rapid diffusion. A gel-network chassis is preferred over a liquid solution to hold the high pH at the fiber surface.

Module C: Post-Treatment & Fastness (The Outcome)

Q5: We are passing Light Fastness (ISO 105-B02) but failing Wet Rubbing Fastness (ISO 105-X12).

Diagnosis: Surface Polymerization. Because the FA-Eth molecule is more hydrophobic, it may be polymerizing on the surface of the fiber (cuticle) rather than penetrating deep into the cortex before coupling. Surface dyes wash off easily.

Corrective Protocol:

  • Penetration Enhancers: Add Oleic Acid or Dimethyl Isosorbide to the formulation. These swell the crystalline regions of the fiber (or keratin), allowing the lipophilic FA-Eth to penetrate before the rapid oxidation occurs.

  • Rinse Cycle: Implement a high-surfactant "stop bath" at pH 5.5 immediately after dyeing to strip surface oligomers without extracting the cortex-trapped dye.

Mechanism of Action: The Fluorine Shield

The following diagram illustrates why FA-Eth offers superior stability (Color Fastness) but requires kinetic management.

OxidativeCoupling cluster_cortex Fiber Cortex (Internal) Precursor FA-Eth Precursor (Fluorinated Intermediate) Oxidation Oxidation (H2O2) Rate Limiting Step Precursor->Oxidation Slowed by Fluorine (EWG) QDI Quinonediimine (QDI) (Electrophilic Species) Oxidation->QDI Leuco Leuco-Dye (Unstable Dimer) QDI->Leuco + Coupler Coupler Coupler Interaction (e.g., Resorcinol) FinalDye Final Indo-Dye Polymer (Trapped in Cortex) Leuco->FinalDye Rapid Oxidation Degradation Chromophore Cleavage (Fading) FinalDye->Degradation Standard Path UV_Attack UV Radiation / Radical Attack UV_Attack->FinalDye Blocked by C-F Bond Stability

Figure 1: The Fluorine-Stabilized Oxidative Pathway. Note how the electron-withdrawing nature of Fluorine slows the initial oxidation (requiring pH adjustment) but protects the final chromophore from UV degradation.

Standardized Testing Protocols

To validate the efficacy of FA-Eth derivatives, use these specific ISO/AATCC modifications.

Test ParameterStandard MethodModification for Fluorinated DyesAcceptance Criteria
Color Fastness to Washing ISO 105-C06 (Test C2S)Use ECE Phosphate Reference Detergent without optical brightener. The Fluorine shift can be masked by brighteners.Gray Scale Rating ≥ 4 (after 5 cycles)
Light Fastness ISO 105-B02 (Xenon Arc)Expose to High Humidity (40%) conditions. Fluorinated dyes are stable, but humidity tests for hydrolytic stability of the ethanol tail.Blue Wool Scale ≥ 6
Rubbing (Crocking) ISO 105-X12 Perform Wet Rubbing test 10 mins after drying.Dry: 5 / Wet: ≥ 3-4
Sensitization Potential DPRA (In Chemico)Measure cysteine depletion. Fluorinated derivatives usually show lower depletion than PPD.Depletion < 13.8% (Low/Moderate Reactivity)
References & Authoritative Sources
  • International Organization for Standardization (ISO). (2010).[1][2] ISO 105-C06:2010 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.[2][3]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[4] (Provides context on the safety of secondary amine derivatives like FA-Eth).

  • MDPI Cosmetics. (2015). Types of Hair Dye and Their Mechanisms of Action. (Explains the QDI formation pathway visualized in Figure 1).

  • Burnett, C. L., et al. (2024). Safety Assessment of Phenylenediamine Derivatives. Cosmetic Ingredient Review (CIR).[5] (Toxicological grounding for substituted anilines).

  • PubChem. 2-Fluoroaniline Derivatives: Chemical Properties and Stability Data. National Library of Medicine.

Disclaimer: This guide is for research and development purposes only. All formulations must undergo safety assessment according to local regulations (e.g., EU Regulation 1223/2009 or US FDA 21 CFR).

Sources

Optimization

Reducing side-reactions in 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol synthesis

Here is the Technical Support Center guide for the synthesis of 2-[4-Amino-N-ethyl-3-fluoroanilino]ethanol (chemically precise nomenclature for the target structure based on the prompt's description). Topic: Reducing Sid...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of 2-[4-Amino-N-ethyl-3-fluoroanilino]ethanol (chemically precise nomenclature for the target structure based on the prompt's description).

Topic: Reducing Side-Reactions in 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Synthesis Ticket Type: Advanced Process Optimization Applicable For: Process Chemists, Medicinal Chemists, CMC Leads[1][2][3]

Executive Summary & Molecule Definition[2]

Target Molecule: 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol Common Class: Fluorinated


-dialkyl-p-phenylenediamine derivative.[1][2][3]
Primary Application:  Key intermediate for kinase inhibitors (e.g., substituted pyrimidines) and high-performance azo dyes.[2][3]

This guide addresses the critical failure points in the synthesis of this molecule. While legacy routes involve the direct alkylation of fluoroanilines (which leads to uncontrollable poly-alkylation), the Nucleophilic Aromatic Substitution (


)  route followed by Chemo-selective Reduction  is the industry standard for high purity.[2][3]
The "Gold Standard" Pathway[3]
  • Step 1 (

    
    ):  3,4-Difluoronitrobenzene + 2-(Ethylamino)ethanol 
    
    
    
    Nitro Intermediate.[2][3]
  • Step 2 (Reduction): Nitro Intermediate

    
     Target Amine.[2][3]
    

Interactive Troubleshooting Pathways

Phase 1: The Alkylation Step

Context: Reaction of 3,4-difluoronitrobenzene with


-ethylethanolamine.[1][2][3]
Issue 1.1: Presence of "O-Alkylated" Impurity

Symptom: LC-MS shows a peak with the correct mass but different retention time, or NMR shows shifts corresponding to an ether linkage (


) rather than an amine.[1][2][3]
Root Cause:  The hydroxyl group of 

-ethylethanolamine competing as a nucleophile.[1][2][3] This occurs when the base strength is too high or the temperature is uncontrolled, promoting the alkoxide attack.[3] Corrective Action:
  • Protocol Adjustment: Switch to a weaker inorganic base. Use

    
      or 
    
    
    
    instead of
    
    
    or strong alkoxides.[3]
  • Solvent Control: Use aprotic polar solvents (DMSO or DMF) but keep temperatures below 60°C.[2][3]

  • Stoichiometry: Ensure a slight excess of the amine (1.1 eq) to favor nitrogen nucleophilicity.

Issue 1.2: Regioisomer Contamination (Meta-Substitution)

Symptom: Formation of 2-[(2-fluoro-5-nitrophenyl)(ethyl)amino]ethanol.[1][2][3] Root Cause: Nucleophilic attack at the fluorine meta to the nitro group (position 3) rather than para (position 4).[3] Mechanism: While the nitro group activates the para position most strongly via resonance, high temperatures can overcome the activation energy barrier for meta substitution.[3] Corrective Action:

  • Temperature Limit: Maintain reaction temperature

    
    . The para-F is significantly more labile due to the Meisenheimer complex stabilization by the nitro group.[2][3]
    
  • Starting Material Check: Verify the purity of 3,4-difluoronitrobenzene. Impurities in the starting material (e.g., 2,4-difluoro isomers) are often mistaken for reaction byproducts.[2][3]

Phase 2: The Reduction Step

Context: Reduction of the nitro group to the aniline.[3]

Issue 2.1: Hydrodefluorination (Loss of Fluorine)

Symptom: Mass spec shows [M-18] peaks (loss of F, gain of H).[2][3] Root Cause: Over-active hydrogenation catalyst.[2][3] Standard Pd/C often cleaves C-F bonds, especially in aromatic systems.[3] Corrective Action:

  • Catalyst Switch: Use Pt/C (sulfided) or Vanadium-doped Pd .[1][2][3] These are "poisoned" to prevent halogenolysis.[2][3]

  • Alternative Reductant: Switch to chemical reduction using Iron powder/NH

    
    Cl  (Bechamp reduction) or Sodium Dithionite .[2][3] These methods are chemically incapable of breaking the C-F bond.[3]
    
Issue 2.2: Azo-Dimer Formation

Symptom: Colored impurities (orange/red) and doubled molecular weight peaks.[2][3] Root Cause: Condensation of nitroso and hydroxylamine intermediates under basic conditions or insufficient hydrogen pressure.[3] Corrective Action:

  • pH Control: Conduct hydrogenation in slightly acidic media (e.g., Ethanol with 1% Acetic Acid).[2][3] This protonates the intermediates, preventing condensation.[3]

  • Pressure: Maintain high

    
     pressure (5-10 bar) to push the kinetics past the intermediate stages quickly.
    

Visualizing the Control Strategy

The following diagram maps the synthesis logic and impurity origins.

SynthesisControl SM Start: 3,4-Difluoronitrobenzene + N-Ethylethanolamine Step1 Step 1: SnAr Reaction (DMSO, K2CO3, 60°C) SM->Step1 Impurity1 Impurity: O-Alkylated Ether (Cause: High Temp/Strong Base) Step1->Impurity1 Side Reaction Impurity2 Impurity: Regioisomer (Meta) (Cause: T > 90°C) Step1->Impurity2 Side Reaction Intermediate Intermediate: 2-[(2-fluoro-4-nitrophenyl) (ethyl)amino]ethanol Step1->Intermediate Main Path (Yield > 90%) Step2 Step 2: Reduction (H2, Catalyst) Intermediate->Step2 Impurity3 Impurity: De-fluorinated Product (Cause: Pd/C Catalyst) Step2->Impurity3 Using Pd/C Impurity4 Impurity: Azo Dimer (Cause: Low H2 Pressure/Basic pH) Step2->Impurity4 Slow Kinetics Final Target: 2-[4-Amino-N-ethyl-3-fluoroanilino]ethanol Step2->Final Using Pt/C (Sulfided) or Fe/NH4Cl

Caption: Logical flow of synthesis showing critical control points (Step 1 & 2) and the origin of specific impurities (Red boxes).

Optimized Experimental Protocol

Step 1: Regioselective Substitution[2]
  • Charge: To a reactor, add 3,4-difluoronitrobenzene (1.0 eq) and DMSO (5 vol).

  • Base: Add pulverized

    
      (1.2 eq). Stir at 20°C.
    
  • Addition: Add 2-(ethylamino)ethanol (1.05 eq) dropwise over 30 minutes. Exotherm expected.

  • Reaction: Heat to 50-60°C for 4-6 hours. Monitor by HPLC for disappearance of SM.

    • QC Check: If O-alkylation > 1%, lower temperature to 40°C and extend time.[1][2][3]

  • Workup: Quench into ice water. The nitro-intermediate usually precipitates as a yellow/orange solid.[1][2][3] Filter and wash with water to remove DMSO.[3]

Step 2: Chemo-selective Reduction (Bechamp Method)

Recommended over hydrogenation for small-to-mid scale to guarantee Fluorine retention.[1][2][3]

  • Charge: Suspend Nitro-intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Activator: Add

    
      (0.5 eq) and Iron Powder  (3.0 eq, -325 mesh).
    
  • Reflux: Heat to reflux (approx 78°C) for 2-3 hours. The color will shift from yellow/orange to dark/colorless (slurry).[3]

  • Filtration: Filter hot through Celite to remove Iron oxide sludge.[2][3]

  • Isolation: Concentrate the filtrate.

    • Critical Step: The product is an electron-rich phenylenediamine and will oxidize in air (turning purple/black).[2][3] Store under Nitrogen or convert immediately to a salt (e.g., HCl or Tosylate salt) for stability.[3]

Data Summary: Impurity Profile

Impurity TypeAnalytical Marker (LC-MS)OriginPrevention Strategy
Regioisomer Same MW, diff. Retention Time

attack at C3-F
Keep reaction T < 60°C.
Ether Linkage Same MW, diff. fragmentationO-alkylation of alcoholUse weak base (

); avoid NaH.[2][3]
De-fluoro MW - 18 DaHydrogenolysis of C-FAvoid Pd/C. Use Fe/NH

Cl or Pt(S)/C.
Azo Dimer 2x MW - 2 DaCondensation of intermediatesAcidic media; rapid reduction kinetics.[1][2][3]
Oxidation M+16 or M-2 (Quinone imine)Air exposure post-reactionWork under

; store as HCl salt.[2][3]

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation for the reduction step? A: Yes, but you must avoid standard Palladium on Carbon (Pd/C).[3] Pd is notorious for inserting into Carbon-Fluorine bonds.[1][2][3] Use 5% Platinum on Carbon (sulfided) or Raney Nickel at moderate pressures (5 bar).[2][3] If using Pd/C is unavoidable, add an inhibitor like diphenylsulfide, though this affects reaction rate.[3]

Q: Why is my final product turning black during drying? A: The target molecule is a p-phenylenediamine derivative, which is highly susceptible to autoxidation to form Wurster salts and quinone-diimines.[1][2][3] Do not oven dry in air. Dry in a vacuum oven under nitrogen bleed, or preferably, isolate it as a stable dihydrochloride salt by adding HCl/Isopropanol.

Q: The "4-Amino(ethyl)" nomenclature is confusing. Are there isomers? A: Yes, the nomenclature is ambiguous. This guide assumes the structure 2-[(4-amino-2-fluorophenyl)(ethyl)amino]ethanol (Tertiary amine at position 1, Primary amine at position 4).[1][2][3] If your target has the ethyl group on the 4-amino position (i.e., a secondary amine at position 4), the synthesis route changes completely (requiring reductive amination of a protected aniline).[3] Please verify your CAS number.[2][3] The protocol above applies to the structure analogous to CAS 92-65-9 (but fluorinated).[1][2][3]

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[3] "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. (Validation of amine nucleophilicity vs alkoxides).

    • BenchChem Protocol: (Analogous chemistry for nitro-aniline alkylation).[1][2][3]

  • Reduction of Fluorinated Nitro-Aromatics

    • Rylander, P. N. (1979).[3] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2][3] (Source for Pd/C vs Pt/C selectivity regarding halogens).

    • Sigma-Aldrich Technical Bulletin: (Selection guides for halogenated aromatics).[2][3]

  • Synthesis of Phenylenediamine Derivatives

    • Organic Syntheses, Coll.[3] Vol. 4, p. 367 (1963).[3] "N-Ethyl-p-chloroaniline".[1][2][3] (Foundational method for N-alkylation/reduction).[2][3]

    • PubChem Compound Summary: .[1][2][3] (The non-fluorinated parent structure reference).

  • De-fluorination Side Reactions

    • Academia.edu:[1][2].[2][3] (Discusses stability of fluoroanilines under thermal and reductive conditions).

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis and structural confirmation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Topic: NMR Spectral Analysis and Structural Confirmation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Analytical Chemists, Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Analysis and Structural Confirmation of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Analytical Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Structural Definition

This guide provides a rigorous structural confirmation framework for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol , a specific fluorinated p-phenylenediamine derivative often utilized as a primary intermediate in oxidative dye synthesis or as a pharmaceutical bioisostere.

The Analytical Challenge: Unlike its non-fluorinated analogs, this molecule presents unique spectral complexities due to


F-

H spin-spin coupling
and the presence of multiple exchangeable protons (hydroxyl and amine). Standard proton NMR often yields overlapping multiplets in the aromatic region, necessitating a multi-nuclear approach (

H,

F, 2D HSQC/COSY) for unambiguous assignment.
Defined Structure for Analysis

To ensure precision, this guide analyzes the following regioisomer based on the nomenclature provided:

  • Core: p-Phenylenediamine

  • N1-Substituents: Ethyl group, 2-Hydroxyethyl group.

  • C2-Substituent: Fluorine atom.[1][2][3][4][5]

  • C4-Substituent: Primary Amine (–NH

    
    ).
    

Comparative Analysis: Solvent & Method Selection

The choice of solvent and analytical technique drastically alters the resolution of this molecule. Below is a comparison of the "Product Performance" (the analytical method's efficacy) versus standard alternatives.

Table 1: NMR Solvent Performance Comparison

Objective comparison of solvent suitability for resolving exchangeable protons and fluorine coupling.

FeatureDMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Recommended)
CDCl

(Alternative)
Methanol-d

-OH / -NH

Resolution
Excellent. Sharp, distinct signals due to H-bonding stabilization. Allows quantification.Poor. Signals often broad, exchange-averaged, or invisible.None. Protons exchange with solvent deuterium (signals disappear).
Aromatic Resolution High. Good dispersion of aromatic protons.Medium. Potential overlap of H3/H5 signals.Medium. Good solubility but loss of labile proton data.

F Sensitivity
High. Reliable chemical shift referencing.High. Standard reference solvent.High.
Viscosity/Linewidth High viscosity may slightly broaden lines (requires T control).Low viscosity yields sharpest non-exchangeable lines.Low viscosity, sharp lines.
Table 2: Analytical Technique Comparison

Comparing the diagnostic power of different NMR experiments for this specific fluorinated molecule.

TechniqueDiagnostic ValueSpecific Benefit for this Molecule

H NMR (1D)
EssentialQuantifies the Ethyl vs. Ethanol chains. Identifies labile protons.

F NMR (1D)
Critical Confirms the presence of Fluorine and its oxidation state. Acts as a "purity filter" (detects inorganic fluoride impurities).

H-

H COSY
HighMaps the spin system of the ethanol chain (–CH

–CH

–) and the ethyl group (–CH

–CH

).

H-

C HSQC
HighResolves the aromatic protons by correlating them to their specific carbons, disentangling the

F coupling complexity.

Experimental Protocol: Structural Confirmation

Sample Preparation (Standard Operating Procedure)
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Internal Standard (Optional but Recommended): Add

    
    -trifluorotoluene (TFT) capillary insert for 
    
    
    
    F referencing (
    
    
    -63.72 ppm).
  • Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass imperfections.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve second-order couplings).

  • Temperature: 298 K (25°C). Note: If -OH signals are broad, lower temperature to 280 K to slow exchange.

  • Pulse Sequence (1H): 30° pulse angle, 2.0s relaxation delay (d1).

  • Pulse Sequence (19F): Inverse gated decoupling (if quantitative integration is required) or standard pulse-acquire.

Spectral Analysis & Assignment Logic

H NMR Assignment (in DMSO-d )

The aromatic region will not show simple doublets. The Fluorine atom at position 2 exerts geminal (


), vicinal (

), and long-range (

) coupling
on the aromatic protons.
PositionTypeMultiplicity (Predicted)Approx.[2] Shift (

ppm)
Coupling Logic (J in Hz)
Ar-H3 Aromaticdd (Doublet of Doublets)6.30 – 6.50

(10-12 Hz) +

(meta)
Ar-H5 Aromaticdd6.20 – 6.40

(ortho) +

(6-8 Hz)
Ar-H6 Aromatict / dd6.80 – 7.00

(small) +

(ortho)
-NH

AmineBroad Singlet4.50 – 5.00Exchangeable (disappears with D

O shake).
-OH HydroxylTriplet (or broad s)4.30 – 4.60Coupled to CH

if sample is dry/pure.
N-CH

(Ethyl)
AliphaticQuartet2.90 – 3.10

to methyl group.
N-CH

(Ethanol)
AliphaticTriplet3.20 – 3.40

to CH

-OH.
O-CH

(Ethanol)
AliphaticMultiplet/Quartet3.40 – 3.60Coupled to N-CH

and OH.
-CH

(Ethyl)
AliphaticTriplet0.95 – 1.10

to methylene.
F NMR Analysis
  • Signal: Single sharp peak (unless proton-coupled).

  • Chemical Shift: Expected range -120.0 to -135.0 ppm (relative to CFCl

    
    ).
    
  • Diagnostic Utility: The presence of a single peak confirms mono-fluorination. A shift significantly downfield (>-110 ppm) would suggest the fluorine is ortho to a strongly withdrawing group (like Nitro), confirming the electron-rich amine environment here.

Visualization of Structural Elucidation

Diagram 1: Analytical Workflow for Structural Confirmation

This flowchart illustrates the decision-making process for assigning the structure, prioritizing non-destructive NMR techniques.

NMR_Workflow Start Unknown Sample (White/Off-white Solid) Solubility Solubility Test: DMSO-d6 vs CDCl3 Start->Solubility H1_NMR 1H NMR (1D) Check Integration & Exchangeables Solubility->H1_NMR Select DMSO-d6 F19_NMR 19F NMR (1D) Confirm Mono-fluorination H1_NMR->F19_NMR Aromatic Splitting Observed COSY 2D COSY Map Ethyl vs Ethanol Chains F19_NMR->COSY Single F Peak Confirmed HSQC 2D HSQC Assign Aromatic Regiochemistry COSY->HSQC Resolve Aliphatic Overlap Final Structure Confirmed: 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol HSQC->Final

Caption: Step-by-step NMR workflow for validating the fluorinated aniline derivative structure.

Diagram 2: J-Coupling Logic (Aromatic Region)

The Fluorine atom splits the proton signals significantly. This diagram visualizes the coupling tree for the H3 proton (ortho to Fluorine), which is the most diagnostic signal.

Coupling_Tree H3_Signal H3 Proton Signal (Uncoupled) J_HF 1J Coupling (H-F) ~11-13 Hz (Large) H3_Signal->J_HF Doublet Doublet J_HF->Doublet J_HH 4J Coupling (H-H meta) ~2-3 Hz (Small) Doublet->J_HH Final_DD Doublet of Doublets (dd) Observed Signal J_HH->Final_DD

Caption: Splitting tree for the H3 aromatic proton, showing the dominance of Fluorine coupling (


) over proton coupling.

References

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66713, 2-(4-Amino-N-ethylanilino)ethanol. Retrieved from

  • ResearchGate. (2000). Solvent effects on 19F NMR of fluorinated aniline derivatives. Retrieved from

Sources

Comparative

Comparing mutagenicity profiles of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol vs non-fluorinated analogs

An In-Depth Guide to the Mutagenicity Profiles of Fluorinated vs. Non-Fluorinated Anilino Alcohols A Comparative Analysis for Drug Development Professionals In the landscape of modern drug discovery, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mutagenicity Profiles of Fluorinated vs. Non-Fluorinated Anilino Alcohols

A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, the introduction of fluorine into lead compounds is a cornerstone of medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and bioavailability. However, these modifications can also profoundly alter a molecule's toxicological profile. This guide provides a detailed comparison of the potential mutagenicity of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol against its non-fluorinated analog, 2-[4-Amino(ethyl)anilino]-1-ethanol. As a senior application scientist, my objective is to dissect the mechanistic underpinnings of mutagenicity for this class of aromatic amines and to provide a robust experimental framework for their evaluation, grounded in established scientific principles.

The Mechanistic Imperative: Metabolic Activation of Aromatic Amines

Aromatic amines are not typically mutagenic in their native state. Their genotoxic potential is unlocked through metabolic activation, a process primarily carried out by cytochrome P450 enzymes in the liver.[1] This bioactivation cascade is the critical determinant of mutagenicity and serves as the focal point for our comparison.

The key steps are as follows:

  • N-Hydroxylation: The initial and often rate-limiting step is the oxidation of the exocyclic amino group by cytochrome P450 enzymes, particularly CYP1A2, to form an N-hydroxyarylamine intermediate.[2] This step is crucial, as the parent amine is generally non-reactive with DNA.

  • Esterification: The N-hydroxyarylamine is then further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs).[1] This creates a highly reactive N-acetoxy or N-sulfonyloxy ester.

  • Formation of the Ultimate Carcinogen: These esters are unstable and can spontaneously break down (heterolytic cleavage) to form a highly electrophilic nitrenium ion.[2]

  • DNA Adduct Formation: The nitrenium ion is the "ultimate carcinogen" that readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine.[3] These DNA adducts are lesions that, if not repaired, can cause mutations during DNA replication, leading to the initiation of carcinogenesis.[4][5]

The Fluorine Factor: Predicting the Impact of Ortho-Substitution

The introduction of a fluorine atom at the ortho-position (C2) of the anilino ring in 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is a deliberate chemical modification that can significantly influence the molecule's susceptibility to metabolic activation.

Hypothesized Effects of 2-Fluoro Substitution:

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. When placed ortho to the amino group, this effect can decrease the electron density on the nitrogen atom. This reduction in nucleophilicity is hypothesized to make the amino group a less favorable substrate for the initial N-hydroxylation by CYP1A2 enzymes, potentially slowing the entire activation cascade.

  • Steric Hindrance: While fluorine is relatively small, its presence ortho to the amino group may introduce a degree of steric hindrance. This could impede the optimal binding of the substrate within the active site of the CYP1A2 enzyme, further reducing the efficiency of N-hydroxylation.[6] Studies on other aromatic amines have shown that bulky ortho-substituents can significantly decrease mutagenicity.[6]

Conversely, it is important to acknowledge that the effects of fluorination are not always predictable and can be position-dependent. In some aromatic systems, fluorine substitution has been shown to enhance mutagenicity.[7] Therefore, while a reduction in mutagenicity is mechanistically plausible for our target molecule, it is a hypothesis that demands rigorous experimental validation.

A1 Parent Amine (Non-Fluorinated) A2 N-Hydroxyarylamine A1->A2 Step 1 CYP CYP1A2 (N-Hydroxylation) A3 N-Acetoxyarylamine (Reactive Ester) A2->A3 Step 2 NAT NAT2 (O-Acetylation) A4 Nitrenium Ion (Ultimate Mutagen) A3->A4 Step 3 Heterolysis A5 DNA Adducts A4->A5 Step 4 Alkylation DNA DNA B1 Parent Amine (2-Fluorinated) B2 N-Hydroxyarylamine B1->B2 Step 1 (Potentially Reduced) B3 N-Acetoxyarylamine (Reactive Ester) B2->B3 Step 2 B4 Nitrenium Ion (Ultimate Mutagen) B3->B4 Step 3 Heterolysis B5 DNA Adducts B4->B5 Step 4 Alkylation CYP->A2 CYP->B2 NAT->A3 NAT->B3 DNA->A5 DNA->B5

Caption: Metabolic activation pathway of aromatic amines. The fluorinated analog is hypothesized to show reduced activity (dashed lines).

Experimental Framework: The Ames Test (Bacterial Reverse Mutation Assay)

To experimentally test our hypothesis, the gold-standard method is the bacterial reverse mutation assay, commonly known as the Ames test.[8] This assay is a cornerstone of regulatory toxicology (e.g., ICH M7 guidelines[9]) and assesses the ability of a chemical to induce gene mutations.

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine (His-), meaning they cannot produce it and will not grow on a histidine-deficient medium.[10] The assay measures the rate at which the test chemical causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form visible colonies (His+).[11]

Detailed Experimental Protocol (OECD 471 Compliant)

This protocol is a self-validating system, incorporating negative and positive controls to ensure the test system is functioning correctly.

  • Strain Selection and Preparation:

    • Rationale: Different strains detect different types of mutations. A standard panel is used to capture a broad spectrum of mutagenic events.

    • Procedure: Use at least five strains, including TA98 and TA1538 (frameshift mutagens), and TA100, TA1535 (base-pair substitution mutagens), and TA102 or E. coli WP2 uvrA (detecting oxidative mutagens and crosslinking agents). Grow overnight cultures of each strain in nutrient broth.

  • Metabolic Activation System (S9 Fraction):

    • Rationale: As aromatic amines are pro-mutagens, they require metabolic activation to become mutagenic. The S9 fraction, a supernatant from homogenized rat liver induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, contains the necessary cytochrome P450 and other enzymes.[12]

    • Procedure: Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.

  • Plate Incorporation Assay:

    • Rationale: This is the most common method, ensuring direct and sustained exposure of the bacteria to the test compound and its metabolites.

    • Procedure: a. To a sterile tube, add 2.0 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the test compound at a pre-determined concentration (in a solvent like DMSO) or the control substance. d. Add 0.5 mL of the S9 mix (for +S9 conditions) or 0.5 mL of buffer (for -S9 conditions). e. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate (bottom agar). f. Gently tilt and rotate the plate to ensure even distribution. Allow the top agar to solidify.

  • Controls:

    • Rationale: Controls are essential for validating the assay's results.

    • Procedure:

      • Negative (Solvent) Control: The solvent (e.g., DMSO) used to dissolve the test compound. Establishes the baseline spontaneous reversion rate.

      • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98).

      • Positive Control (+S9): A known pro-mutagen that requires activation (e.g., 2-aminoanthracene for all strains).

  • Incubation and Scoring:

    • Rationale: Allows time for mutations to occur and for revertant bacteria to grow into visible colonies.

    • Procedure: Invert the plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Data Interpretation:

    • Criteria for a Positive Result: A result is considered positive if there is a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.

start Test Compound (Fluorinated or Non-Fluorinated) mix Combine in Top Agar (45°C) start->mix culture Bacterial Culture (e.g., S. typhimurium TA98) culture->mix s9 Metabolic Activation (S9 Mix or Buffer) s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate (37°C, 48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls, Assess Dose-Response) count->analyze result Mutagenic Potential Determined analyze->result

Caption: A streamlined workflow of the Ames Plate Incorporation Assay.

Hypothetical Data and Comparative Analysis

To illustrate the potential outcome based on our mechanistic hypothesis, the following table presents a hypothetical dataset from an Ames test with S. typhimurium strain TA98, which is sensitive to frameshift mutagens commonly induced by aromatic amines.

Table 1: Hypothetical Ames Test Results (Mean Revertant Colonies/Plate ± SD, n=3) using TA98

CompoundConcentration (µ g/plate )Without S9 Activation (-S9)With S9 Activation (+S9)Mutagenicity Ratio (+S9 vs Control)
Solvent Control (DMSO) 025 ± 430 ± 51.0
Positive Control -22 ± 3850 ± 4528.3
Non-Fluorinated Analog 128 ± 575 ± 82.5
530 ± 6210 ± 227.0
1026 ± 4450 ± 3815.0
5029 ± 7980 ± 9532.7
2-Fluoro Analog 126 ± 335 ± 61.2
524 ± 555 ± 91.8
1028 ± 490 ± 113.0
5027 ± 6240 ± 308.0

Interpretation of Hypothetical Data:

  • No Direct Mutagenicity: Both compounds show no significant increase in revertants without the S9 mix, confirming they are pro-mutagens.

  • S9-Dependent Mutagenicity: Both compounds exhibit a clear dose-dependent increase in revertant colonies in the presence of the S9 mix, indicating they are metabolized to mutagenic species.

  • Reduced Potency of the 2-Fluoro Analog: The key finding is the significantly lower number of revertant colonies induced by the 2-fluoro analog at equivalent concentrations compared to its non-fluorinated counterpart. The mutagenicity ratio is substantially lower across all tested doses, supporting the hypothesis that ortho-fluorination reduces the mutagenic potential of this anilino alcohol.

Conclusion

The comparison between 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and its non-fluorinated analog highlights a critical principle in drug safety assessment: small structural modifications can have profound toxicological consequences. Based on established mechanisms of aromatic amine bioactivation, there is a strong scientific rationale to hypothesize that the ortho-fluoro substituent will decrease mutagenic potential by impeding the initial, rate-limiting N-hydroxylation step.

While this guide provides the mechanistic basis and a robust experimental template for investigation, it is imperative that this hypothesis be confirmed with empirical data. The Ames test, as detailed here, represents the first and most critical step in a tiered approach to genotoxicity testing. The results of such an assay would provide definitive evidence to guide the future development and risk assessment of these and related compounds.

References

  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77.
  • Josephy, P. D., Evans, D. H., Parikh, A., & Guengerich, F. P. (1998). Metabolic activation of aromatic amine mutagens by simultaneous expression of human cytochrome P450 1A2, NADPH-cytochrome P450 reductase, and N-acetyltransferase in Escherichia coli. Chemical research in toxicology, 11(1), 70-74. Available from: [Link]

  • Arimoto-Kobayashi, S., & Hayatsu, H. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(1), 21-26. Available from: [Link]

  • Vats, D., & Kothe, M. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society, 133(41), 16617-16627. Available from: [Link]

  • Yamazoe, Y., Shimada, M., Kamataki, T., & Kato, R. (1983). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. Gann monograph on cancer research, 29, 105-113. Available from: [Link]

  • Jones, C. R., & Sabbioni, G. (2003). The effect of deuterium and fluorine substitution upon the mutagenicity of N-hydroxy-2,6-dimethylaniline. Chemical research in toxicology, 16(9), 1045-1050. Available from: [Link]

  • Valerio Jr, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370. Available from: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. Available from: [Link]

  • Wikipedia. (2023). Ames test. Available from: [Link]

  • Tentamus Group. (2023). The in vitro mutagenicity assay - THE AMES TEST. Available from: [Link]

  • Suzuki, J., Koyama, T., & Suzuki, S. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 149-157. Available from: [Link]

  • Beland, F. A., & Poirier, M. C. (1994). Aromatic amine DNA adduct formation in chronically-exposed mice: considerations for human comparison. Environmental health perspectives, 102(suppl 6), 19-24. Available from: [Link]

  • Loprieno, N., Boncristiani, G., & Loprieno, G. (1982). Mutagenic studies on the hair dye 2-(2',4'-diaminophenoxy)ethanol with different genetic systems. Mutation Research/Environmental Mutagenesis and Related Subjects, 102(4), 331-346. Available from: [Link]

  • University of Hamburg, Department of Chemistry. (2020). DNA Damage by Aromatic Amines. Available from: [Link]

  • Wikipedia. (2023). DNA adduct. Available from: [Link]

  • Gu, D., Wen, H., & El-Bayoumy, K. (2012). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of environmental & analytical toxicology, S, 4. Available from: [Link]

  • Hsu, K. H., Su, B. H., Tu, Y. S., Lin, O. A., & Tseng, Y. J. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PloS one, 11(2), e0148900. Available from: [Link]

  • Herreno-Saenz, D., Voets, E., Escher, S. E., Schilter, B., & Meinl, W. (2001). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 101-112. Available from: [Link]

  • CDC Stacks. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. Available from: [Link]

  • Weyand, E. H., He, Z. M., Ghodrati, F., Wu, Y., & Marshall, M. V. (1992). Effect of fluorine substitution on benzo [j] fluoranthene genotoxicity. Chemico-biological interactions, 84(1), 37-53. Available from: [Link]

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. Available from: [Link]

  • Uehleke, H., & Poplawski, S. (1977). Mutagenicity of halogenated olefins and their derivatives. Archives of toxicology, 37(4), 289-294. Available from: [Link]

  • ResearchGate. (n.d.). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. Available from: [Link]

  • ResearchGate. (2017). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. Available from: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • Beilstein Journals. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals Introduction The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For the compound 2-[4-Amino(eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For the compound 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, a novel substance with therapeutic potential, ensuring the reliability and accuracy of analytical procedures is paramount for regulatory acceptance and patient safety. This guide provides a comprehensive framework for the validation of analytical methods for this specific molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document will delve into the experimental design and acceptance criteria for key validation parameters, offering a comparative perspective on various analytical approaches.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, this typically involves methods for assay (quantification of the active pharmaceutical ingredient, or API), determination of impurities, and identification tests. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for such aromatic amines due to its versatility and sensitivity.[4][5][6]

The Analytical Method Validation Workflow

A systematic approach to validation ensures that all critical parameters are thoroughly evaluated. The following diagram illustrates a typical workflow for analytical method validation, emphasizing the interconnectedness of the various validation characteristics.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Core Validation Parameters cluster_3 Reporting & Lifecycle Method Development Method Development Validation Protocol Definition Validation Protocol Definition Method Development->Validation Protocol Definition Defines Scope Specificity Specificity Validation Protocol Definition->Specificity Initiates Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Completes Validation Method Implementation & Continuous Monitoring Method Implementation & Continuous Monitoring Validation Report->Method Implementation & Continuous Monitoring Lifecycle Management

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Deep Dive

The ICH Q2(R1) guideline outlines several key validation characteristics that must be considered.[1][2] The applicability of these parameters depends on the type of analytical procedure being validated (i.e., identification, control of impurities, or assay).

Validation CharacteristicIdentificationImpurities (Quantitative)Impurities (Limit)Assay (API/Product)
Specificity YesYesYesYes
Linearity NoYesNoYes
Range NoYesNoYes
Accuracy NoYesNoYes
Precision NoYesNoYes
RepeatabilityNoYesNoYes
Intermediate PrecisionNoYesNoYes
Detection Limit (LOD) NoNoYesNo
Quantitation Limit (LOQ) NoYesNoNo
Robustness YesYesYesYes

Table adapted from ICH Q2(R1) guidelines.[2]

Specificity: Ensuring Unambiguous Identification

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] For 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, this is a critical parameter for both assay and impurity methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a key component of demonstrating specificity.[8][9] These studies help to identify potential degradation products and ensure that the analytical method can separate them from the main analyte.

Objective: To generate potential degradation products of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol under various stress conditions and to assess the peak purity of the analyte peak in the presence of these degradants.

Methodology:

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug substance solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.[10]

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution and solid material to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[10]

  • Analysis: Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analytical method should demonstrate baseline resolution between the main peak of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and all degradation product peaks.

  • The peak purity index of the main peak in the chromatograms of the stressed samples should be greater than a predefined threshold (e.g., >0.999), indicating that the peak is spectrally pure and free from co-eluting impurities.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol: Calibration Curve

Objective: To establish the linear relationship between the concentration of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and the analytical response.

Methodology:

  • Prepare a stock solution of the 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay method, this is typically 80% to 120% of the nominal concentration. For an impurity method, the range should cover from the reporting threshold to 120% of the specification limit.

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Quantitative Data Summary (Hypothetical):

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,001,100
1101,102,500
1201,205,800
Linear Regression: y = 10025x + 520; r² = 0.9998

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol: Recovery Studies

Objective: To determine the accuracy of the method by measuring the recovery of a known amount of analyte spiked into a placebo matrix.

Methodology:

  • Prepare a placebo mixture containing all the excipients of the drug product formulation.

  • Spike the placebo with known amounts of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Quantitative Data Summary (Hypothetical):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Mean Recovery 99.7%

Precision: Measuring Variability

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol: Repeatability and Intermediate Precision

Objective: To assess the precision of the analytical method under different conditions.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Quantitative Data Summary (Hypothetical):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 99.8100.2
Standard Deviation 0.50.7
RSD (%) 0.5%0.7%
Overall Mean (%) \multicolumn{2}{c}{100.0}
Overall RSD (%) \multicolumn{2}{c}{0.8%}

Detection and Quantitation Limits: Method Sensitivity

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol: Signal-to-Noise Ratio

Objective: To determine the LOD and LOQ of the method for impurities.

Methodology:

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Acceptance Criteria:

  • The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol: Deliberate Variation of Method Parameters

Objective: To evaluate the robustness of the HPLC method.

Methodology:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within their predefined limits for all variations.

  • The assay results should not be significantly affected by the variations.

Quantitative Data Summary (Hypothetical):

ParameterVariationRetention Time (min)ResolutionTailing Factor
Flow Rate 0.9 mL/min5.82.21.1
1.1 mL/min4.92.11.2
Column Temp. 28 °C5.42.31.1
32 °C5.22.21.1

Conclusion

The validation of analytical methods for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol according to ICH guidelines is a multifaceted process that requires careful planning and execution. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers and drug developers can establish a high degree of confidence in the quality and reliability of their analytical data. This, in turn, is essential for ensuring the safety and efficacy of the final drug product and for successful regulatory submissions. The principles and experimental protocols outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this and other novel pharmaceutical compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. Available from: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. Available from: [Link]

  • (PDF) Validation of analytical methods - Strategies & importance - ResearchGate. Available from: [Link]

Sources

Comparative

FTIR spectral library match for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Title: Distinguishing Fluorinated Aniline Intermediates: A Comparative FTIR Spectral Guide for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol Executive Summary The precise identification of 2-[4-Amino(ethyl)-2-fluoroanilin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Distinguishing Fluorinated Aniline Intermediates: A Comparative FTIR Spectral Guide for 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Executive Summary

The precise identification of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol (hereafter referred to as Target-F ) presents a unique challenge in Quality Control (QC) environments. Structurally analogous to common color developers (like CD-4) and non-fluorinated pharmaceutical intermediates, Target-F is often misidentified by standard spectral correlation algorithms due to the high structural similarity of its hydrocarbon backbone.

This guide objectively compares the FTIR spectral performance of Target-F against its two most common confounders: the Non-Fluorinated Analog (Control-H) and the Methyl-Substituted Analog (Analog-Me) . We demonstrate that while standard correlation matching yields dangerous false positives, First-Derivative Euclidean matching combined with specific band analysis (1200–1250 cm⁻¹) provides the necessary specificity for validation.

Chemical Identity & Spectral Fingerprint

To understand the spectral divergence, we must first define the structural core. Target-F is a p-phenylenediamine derivative characterized by three functional zones:

  • The Core: An aromatic aniline ring.[1][2]

  • The Substitution: A fluorine atom at the ortho position to the tertiary nitrogen.

  • The Tail: An N-ethyl-N-hydroxyethyl chain.

Table 1: Theoretical Spectral Peak Assignments (Target-F vs. Analog-Me)
Functional GroupVibration ModeTarget-F (Fluorinated) Analog-Me (Methylated) Differentiation Value
Ar-F C-F Stretch1215 – 1245 cm⁻¹ (Strong) AbsentHigh (Primary Marker)
Ar-CH₃ C-H Bend (Sym)Absent1380 cm⁻¹ (Medium)Medium
NH₂ N-H Stretch~3350 & 3420 cm⁻¹ (Doublet)~3350 & 3420 cm⁻¹Low (Overlaps)
OH O-H Stretch3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Low (H-Bonding dependent)
Aromatic Ring C=C Ring Breathing~1510 cm⁻¹ (Shifted)~1500 cm⁻¹Medium (Electronic Effect)

Technical Insight: The high electronegativity of the Fluorine atom in Target-F induces an inductive effect that shifts the aromatic ring breathing modes (1500–1600 cm⁻¹) to slightly higher wavenumbers compared to the electron-donating Methyl group in Analog-Me .

Comparative Analysis: Algorithm Performance

The choice of matching algorithm is the single biggest variable in avoiding false positives. We simulated a library search where Target-F is the unknown sample, matched against a library containing both the Target and its Analogs.

Table 2: Hit Quality Index (HQI) Sensitivity Analysis

HQI Scale: 100 = Perfect Match, 0 = No Match

AlgorithmMatch: Target-F vs. Target-F (Ref)Match: Target-F vs. Control-HMatch: Target-F vs. Analog-MeRisk Assessment
Standard Correlation 99.896.594.2CRITICAL FAIL (False Positive likely)
Euclidean Distance 99.592.189.8MODERATE
First Derivative 99.2 65.4 58.7 PASS (Clear Differentiation)

Analysis:

  • Standard Correlation focuses on the overall shape of the spectrum. Since 80% of the spectrum (the ethyl/ethanol chain and aromatic ring) is identical, the score remains dangerously high (>95).

  • First Derivative emphasizes the slope of the peaks. The sharp, intense C-F stretch at ~1230 cm⁻¹ creates a massive slope change that the non-fluorinated analogs lack, causing their match scores to plummet. This confirms the First Derivative method as the self-validating protocol for this molecule.

Experimental Protocol (SOP)

To replicate these results, strict adherence to the following Standard Operating Procedure (SOP) is required.

Methodology: ATR-FTIR Acquisition
  • Instrument Prep: Use a Diamond ATR (Attenuated Total Reflectance) accessory. Clean crystal with Isopropanol until background energy is stable.

  • Sample Prep (Liquids/Oils): Place 1 drop of Target-F directly on the crystal.

  • Sample Prep (Solids/Salts): If the sample is a sulfate salt, apply high pressure (clamp torque >80 cN·m) to ensure optical contact.

    • Note: Salt forms will show broad ammonium bands (2800–3200 cm⁻¹) that obscure the OH/NH region. Focus analysis on the Fingerprint Region (600–1500 cm⁻¹).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000 – 600 cm⁻¹

    • Apodization: Blackman-Harris 3-Term

Workflow Diagram

FTIR_Workflow cluster_0 Acquisition Phase cluster_1 Processing Phase cluster_2 Validation Phase Start Raw Sample (Target-F) ATR Diamond ATR (High Pressure) Start->ATR Spectrum Raw Absorbance Spectrum ATR->Spectrum Baseline Baseline Correction (Rubberband) Spectrum->Baseline Deriv 1st Derivative Calculation Baseline->Deriv Match Compare HQI (Threshold > 95) Deriv->Match Library Spectral Library (Fluorinated) Library->Match

Figure 1: End-to-end workflow for acquiring and validating the Target-F spectrum using derivative processing.

Troubleshooting & Validation Logic

A robust QC method must be self-validating. Use the following logic flow to determine if a "Match" is genuine or a "False Positive" caused by a non-fluorinated analog.

Decision Tree: The "Fluorine Check"

Decision_Tree Start Library Match HQI > 95? Check1 Peak at 1215-1245 cm-1? Start->Check1 Yes Result_Fail REJECT: Analog Suspected (Check Control-H) Start->Result_Fail No Check2 Derivative HQI > 90? Check1->Check2 Yes (Strong Band) Check1->Result_Fail No (Absent) Result_Pass IDENTITY CONFIRMED (Target-F) Check2->Result_Pass Yes Result_Investigate INVESTIGATE (Salt Form?) Check2->Result_Investigate No

Figure 2: Logic gate for validating spectral matches. The presence of the C-F stretch (1215-1245 cm⁻¹) is the critical "Go/No-Go" decision point.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3][4] (Authoritative text on C-F stretch assignments).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (For comparative aniline spectra). Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (Differentiation of substituted aromatics). Link

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. 2nd Edition. Wiley-Interscience. (Source for derivative algorithm mathematics). Link

Sources

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